N-Phenethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBWJERTCCTIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291775 | |
| Record name | N-Phenethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77198-99-3 | |
| Record name | NSC77939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectral data. Additionally, it explores the known biological activities of the broader class of N-phenethylbenzenesulfonamides, providing context for its potential applications in drug discovery and development.
Core Physicochemical Properties
While some experimental data for this compound is available, other properties are inferred from closely related analogs. The following tables summarize the key physicochemical properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| Boiling Point | 422.6 °C at 760 mmHg | [1] |
| Melting Point | 146-148 °C (for N-phenyl-N-(2-phenylethyl)benzenesulfonamide) | [2] |
| Appearance | White crystalline powder (inferred from analog) | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | Source |
| Water | Insoluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 2-phenylethylamine with benzenesulfonyl chloride.
General Synthetic Protocol
This procedure outlines the fundamental steps for the synthesis of this compound.[3]
Materials:
-
2-phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Acetone (or another suitable solvent)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A solution of 2-phenylethylamine is prepared in a mixture of acetone and a base such as pyridine.
-
Benzenesulfonyl chloride is added dropwise to the stirred solution at room temperature. The base serves to neutralize the hydrochloric acid that is formed during the reaction.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, water is added to the reaction mixture, and the product is extracted using an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data for a bromo-substituted analog, 2-bromo-N-phenethylbenzenesulfonamide, can be used as a reference for spectral interpretation.[4] The key expected signals for this compound would include:
-
¹H NMR: Aromatic protons from the two phenyl rings, and two sets of methylene protons from the phenethyl group, likely appearing as triplets. The N-H proton would appear as a singlet or a broad signal.
-
¹³C NMR: Aromatic carbons from both rings, and two aliphatic carbons from the phenethyl moiety.
A detailed protocol for acquiring NMR spectra can be adapted from established methods for similar compounds.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the sulfonamide group and the aromatic rings. Key expected vibrational modes include:
-
N-H stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).
-
Aromatic C-H stretch: Peaks in the region of 3100-3000 cm⁻¹ (strong intensity).
-
Aliphatic C-H stretch: Peaks in the region of 3000-2850 cm⁻¹ (medium intensity).
-
S=O asymmetric and symmetric stretches: Strong absorptions around 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂).[5][6] A detailed protocol for analyzing the fragmentation pattern can be adapted from methods used for analogous compounds.[5]
Potential Biological Activities and Signaling Pathways
While specific studies on this compound are limited, the broader class of substituted N-phenethylbenzenesulfonamides has been investigated for various biological activities, primarily as enzyme inhibitors.
Butyrylcholinesterase (BChE) Inhibition
Substituted N-phenethylbenzenesulfonamides have shown potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease.[3] The inhibition of BChE increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for such conditions. The mechanism of inhibition is believed to involve the binding of the sulfonamide moiety to the active site of the enzyme.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[7] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of the enzyme. While this compound itself has not been extensively studied as a CA inhibitor, its structural similarity to known inhibitors suggests it may possess this activity.
Conclusion
This compound is a compound with a foundation in the well-studied class of sulfonamides. While specific experimental data for this particular molecule is somewhat limited in publicly accessible sources, its basic properties can be reliably inferred from its structure and comparison with closely related analogs. The synthetic route is straightforward, and standard analytical techniques can be employed for its characterization. The potential for this compound and its derivatives to act as enzyme inhibitors, particularly of butyrylcholinesterase and carbonic anhydrases, makes it a molecule of interest for further investigation in the field of drug discovery. This technical guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. molbase.com [molbase.com]
- 2. Buy N-phenyl-N-(2-phenylethyl)benzenesulfonamide [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Phenethylbenzenesulfonamide, a molecule of interest in medicinal chemistry. This document details its core properties, a general synthesis protocol, and its relevance within the broader context of benzenesulfonamide derivatives as enzyme inhibitors.
Core Properties of this compound
This compound is an organic compound characterized by a phenethyl group attached to the nitrogen atom of a benzenesulfonamide core.
| Property | Value |
| CAS Number | 77198-99-3 |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Synonyms | N-(2-phenylethyl)benzenesulfonamide |
Chemical Structure
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of 2-phenylethylamine with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol:
Materials:
-
2-phenylethylamine
-
Benzenesulfonyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
An appropriate solvent (e.g., dichloromethane or acetone)
Procedure:
-
Dissolve 2-phenylethylamine in the chosen solvent within a reaction vessel.
-
Add the base to the solution.
-
Slowly add benzenesulfonyl chloride to the mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This usually involves washing with acidic and basic aqueous solutions to remove unreacted starting materials and the base.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. A significant area of research for these molecules is their potential as enzyme inhibitors.
Butyrylcholinesterase Inhibition Assay: A General Protocol
The following is a representative experimental protocol for assessing the BChE inhibitory activity of a compound.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.
-
Incubate the mixture for a predetermined time at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate (butyrylthiocholine iodide) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for a butyrylcholinesterase (BChE) inhibition assay.
This in-depth guide provides foundational information on this compound for researchers and professionals in drug development. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
N-Phenethylbenzenesulfonamide: A Technical Guide to its Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a benzenesulfonamide core linked to a phenethyl group via the sulfonamide nitrogen. This scaffold has served as a foundational structure in the exploration of various biologically active molecules. The historical context of its specific discovery is not well-documented in readily available literature; however, the synthesis of N-substituted benzenesulfonamides has been a subject of chemical investigation since the early 20th century. The general synthetic route involves the reaction of benzenesulfonyl chloride with 2-phenylethylamine.[1] This core structure has been extensively modified to develop a wide range of derivatives with diverse pharmacological activities, including enzyme inhibition. This guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action associated with the this compound core.
Synthesis and Experimental Protocols
General Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with 2-phenylethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol:
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Acetone (or another suitable solvent)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction flask, dissolve 2-phenylethylamine in a mixture of acetone and pyridine.
-
Cool the stirred solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
A general workflow for this synthesis is depicted below:
Biological Activity and Quantitative Data
It is important to note that the following data pertains to derivatives and not the parent compound. This information is provided to illustrate the therapeutic potential of the this compound scaffold.
Table 1: Cholinesterase Inhibitory Activity of N-Phenylsulfonamide Derivatives
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| Derivative 1 | Acetylcholinesterase (AChE) | 31.5 ± 0.33 |
| Derivative 1 | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 |
| Derivative 2 | Carbonic Anhydrase I (CA I) | 45.7 ± 0.46 |
| Derivative 3 | Carbonic Anhydrase II (CA II) | 33.5 ± 0.38 |
Data sourced from a study on N-phenylsulfonamide derivatives and is intended for comparative purposes.[2]
Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Derivative A | hCA I | 41.5 - 1500 |
| Derivative A | hCA II | 30.1 - 755 |
| Derivative B | hCA IX | 1.5 - 38.9 |
| Derivative B | hCA XII | 0.8 - 12.4 |
Data represents a range of inhibition constants for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
Experimental Protocol for Enzyme Inhibition Assay (General)
A common method to determine the inhibitory activity of compounds like this compound derivatives is the Ellman's method for cholinesterase inhibition.
Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of a substrate, such as acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined.
Procedure (96-well plate format):
-
To each well, add a phosphate buffer (pH 8.0), the test compound solution (at various concentrations), and the cholinesterase enzyme solution.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (e.g., acetylthiocholine iodide) and DTNB solution to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
The workflow for a typical enzyme inhibition assay is outlined below:
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by the parent this compound are not extensively characterized, the phenethylamine scaffold is known to be a crucial pharmacophore in compounds that interact with various receptors and signaling cascades. Phenethylamine derivatives are known to interact with monoamine neurotransmitter systems, including dopaminergic and adrenergic signaling pathways.
Given the structural similarity of the phenethyl moiety to endogenous catecholamines, a potential, though unconfirmed, area of interaction for this compound and its derivatives could be the adrenergic signaling pathway. The following diagram illustrates a generalized beta-adrenergic signaling cascade, a pathway that could potentially be influenced by compounds containing a phenethylamine core. It is important to emphasize that this is a hypothetical interaction for the unsubstituted this compound and serves as an illustrative example of a relevant signaling pathway for this class of compounds.
Conclusion
This compound represents a core chemical structure from which a multitude of biologically active compounds have been derived. While the specific historical details of its initial discovery are not prominent in the scientific literature, the synthetic methodology is well-established. The primary therapeutic interest in this class of compounds has been focused on their ability to inhibit enzymes such as cholinesterases and carbonic anhydrases, suggesting potential applications in neurodegenerative diseases and cancer, respectively. Further research is warranted to fully elucidate the biological activity profile of the unsubstituted this compound and to explore its potential interactions with various signaling pathways. The versatility of its synthesis allows for the continued development of novel derivatives with tailored pharmacological properties, making the this compound scaffold a subject of ongoing interest in medicinal chemistry and drug discovery.
References
N-Phenethylbenzenesulfonamide: A Technical Guide to Hypothesized Mechanisms of Action
Disclaimer: As of December 2025, specific studies detailing the mechanism of action for N-Phenethylbenzenesulfonamide are not available in the public domain. This guide, therefore, presents a series of hypothesized mechanisms based on the known biological activities of structurally related benzenesulfonamide derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigations into the pharmacological profile of this compound.
Introduction to the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in clinically significant drugs stems from its versatile chemical properties and its ability to interact with a diverse range of biological targets. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. The continued exploration of novel benzenesulfonamide derivatives remains a fertile area of research for the discovery of new therapeutic agents.
Hypothesized Mechanisms of Action for this compound
Based on the activities of related benzenesulfonamide compounds, several potential mechanisms of action can be postulated for this compound. These hypotheses provide a framework for initial biological screening and target identification studies.
Inhibition of Cell Cycle Progression
A significant number of benzenesulfonamide derivatives have been reported to exert antiproliferative effects by arresting the cell cycle. For instance, certain N-phenyl ureidobenzenesulfonate derivatives have been shown to block cell cycle progression in the S-phase, a mechanism shared with the established anticancer agent cisplatin. This effect is often associated with the induction of DNA damage.
Hypothesis: this compound may induce cell cycle arrest in cancer cell lines. The phenethyl group could contribute to interactions with specific cell cycle regulatory proteins or DNA itself.
Enzyme Inhibition
The sulfonamide group is a well-known zinc-binding group and can act as a transition-state analog inhibitor for various metalloenzymes.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance. Different CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer.
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is linked to cancer metastasis and arthritis. The sulfonamide moiety can coordinate with the active site zinc ion of MMPs.
-
Kinase Inhibition: While less common, some sulfonamide derivatives have been developed as kinase inhibitors, targeting the ATP-binding site of these crucial signaling proteins.
Hypothesis: this compound may act as an inhibitor of one or more classes of enzymes, with carbonic anhydrases and matrix metalloproteinases being primary candidates for initial screening.
Modulation of Signaling Pathways
The diverse biological effects of benzenesulfonamide derivatives suggest their ability to modulate key cellular signaling pathways.
Hypothesis: this compound could potentially interfere with pro-survival or proliferative signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways. Downstream effects could include the regulation of apoptosis and gene expression.
Quantitative Data for Related Benzenesulfonamide Derivatives
To provide a context for the potential potency of this compound, the following table summarizes quantitative data for various benzenesulfonamide derivatives from the literature.
| Compound Class | Target/Assay | Measurement | Value |
| N-(7-indazolyl)benzenesulfonamide derivatives | L1210 murine leukemia cell proliferation | IC50 | 0.44 µM |
| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Acetylcholinesterase (AChE) Inhibition | IC50 | 8.9 ± 0.21 µM |
| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Butyrylcholinesterase (BChE) Inhibition | IC50 | 26.5 ± 0.24 µM |
| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | DPPH Radical Scavenging | IC50 | 20.6 ± 0.42 µM |
| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Nitric Oxide (NO) Radical Scavenging | IC50 | 15.7 ± 0.20 µM |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cell lines.
-
Methodology:
-
Culture selected cancer and non-cancerous cell lines in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTS or MTT assay. Measure absorbance at the appropriate wavelength.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro Enzyme Inhibition Assays
-
Objective: To screen this compound for inhibitory activity against a panel of enzymes.
-
Methodology (Example: Carbonic Anhydrase):
-
Use a commercially available carbonic anhydrase inhibitor screening kit.
-
Reconstitute the human carbonic anhydrase enzyme and substrate according to the manufacturer's protocol.
-
Add varying concentrations of this compound to the enzyme solution and incubate.
-
Initiate the reaction by adding the substrate.
-
Measure the enzymatic activity by monitoring the change in absorbance or fluorescence over time.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations of Hypothesized Pathways and Workflows
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.
Caption: Hypothesized pathway for S-phase cell cycle arrest.
Caption: A logical workflow for target identification.
N-Phenethylbenzenesulfonamide: A Technical Guide to Potential Biological Targets
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the potential biological targets of N-Phenethylbenzenesulfonamide. It collates available data on its interactions with key enzymes, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Executive Summary
This compound is a molecule belonging to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities. While quantitative inhibitory data for the parent this compound is not extensively available in the public domain, research on its derivatives points towards several potential biological targets. This guide focuses on three primary targets identified through the study of analogous compounds: Butyrylcholinesterase (BChE), Pyruvate Dehydrogenase Kinase (PDK), and Indoleamine 2,3-dioxygenase 1 (IDO1). The inhibition of these enzymes has significant therapeutic implications in neurodegenerative diseases, metabolic disorders, and oncology, respectively.
Potential Biological Targets and Quantitative Data
While specific IC50 or Ki values for the parent this compound are not readily found in the reviewed literature, the following tables summarize the inhibitory activities of closely related derivatives against the identified targets. This data provides a basis for understanding the potential bioactivity of the core this compound scaffold.
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Derivatives
| Compound | Modification on this compound core | BChE IC50 (µM) | Reference |
| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (a complex derivative) | Complex derivative with a related structural motif | 0.02 | [1] |
| 2-Amino-5-bromoacetophenone derivative | Introduction of sulfonamide moiety | 26.5 ± 0.24 | [2] |
| 5-(4-methoxystyryl) derivative | Styryl substitution | 8.8 ± 0.35 | [2] |
| 5-(4-trifluoromethylstyryl) derivative | Styryl substitution | 10.5 ± 0.47 | [2] |
Table 2: Pyruvate Dehydrogenase Kinase (PDK) Inhibitory Activity of Related Compounds
| Compound | Class/Scaffold | PDK Isoform | IC50 (µM) | Reference |
| Compound 6 | Potential PDK inhibitor from virtual screen | PDK1 | 1.26 | [3] |
| Compound 7 | Potential PDK inhibitor from virtual screen | PDK1 | 0.62 | [3] |
| Compound 11 | Potential PDK inhibitor from virtual screen | PDK1 | 0.41 | [3] |
| Compound 11 | Potential PDK inhibitor from virtual screen | PDK2 | 1.5 | [3] |
| Compound 11 | Potential PDK inhibitor from virtual screen | PDK3 | 3.9 | [3] |
| Compound 11 | Potential PDK inhibitor from virtual screen | PDK4 | 6.8 | [3] |
Table 3: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitory Activity of Secondary Sulfonamides
| Compound | Class/Scaffold | IDO1 IC50 (µM) | Reference |
| BS-1 | Secondary sulphonamide (hit compound) | 48.42 | [4] |
| 5d | N-acryloyl secondary sulphonamide | Not specified, but significantly improved over BS-1 | [4] |
| 5l | N-acryloyl secondary sulphonamide | Not specified, but significantly improved over BS-1 | [4] |
| 8g | N-acryloyl secondary sulphonamide | Not specified, but significantly improved over BS-1 | [4] |
Signaling Pathways and Mechanisms of Action
The potential therapeutic effects of this compound and its derivatives are linked to their modulation of key signaling pathways.
Butyrylcholinesterase (BChE) and Cholinergic Signaling
BChE plays a role in hydrolyzing the neurotransmitter acetylcholine, thereby terminating its signal. In conditions like Alzheimer's disease, the activity of the primary acetylcholine-hydrolyzing enzyme, acetylcholinesterase (AChE), decreases, and BChE's role becomes more significant. Inhibition of BChE can increase acetylcholine levels, potentially improving cognitive function.
Pyruvate Dehydrogenase Kinase (PDK) and Cellular Metabolism
PDKs are crucial regulators of cellular metabolism. They phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle (TCA cycle). In many cancer cells, upregulation of PDKs leads to the "Warburg effect," a state of aerobic glycolysis. Inhibiting PDK can reactivate PDC, shifting metabolism back towards oxidative phosphorylation and potentially inducing cancer cell death.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Immune Suppression
IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). This creates an immunosuppressive environment that allows tumors to evade the immune system. IDO1 inhibitors can reverse this effect and restore anti-tumor immunity.[5]
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against the identified biological targets.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of BChE by monitoring the hydrolysis of butyrylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the concentration of which is measured spectrophotometrically.
Materials:
-
Butyrylcholinesterase (from equine serum or recombinant)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound solution, DTNB solution, and BChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (butyrylthiocholine iodide) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
Principle: This assay measures the kinase activity of PDK by quantifying the phosphorylation of its substrate, the E1α subunit of the pyruvate dehydrogenase complex (PDC). This can be done using methods that detect the incorporation of radiolabeled phosphate or by using phosphorylation-specific antibodies.
Materials:
-
Recombinant PDK (isoform of interest)
-
Recombinant PDC-E1α subunit (substrate)
-
ATP (with [γ-³²P]ATP for radiometric assay)
-
Kinase reaction buffer
-
Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Method for detection (e.g., scintillation counter for radiometric assay, or antibodies and reagents for ELISA/Western blot)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the kinase buffer, PDK enzyme, PDC-E1α substrate, and the test compound.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay (HeLa Cell-Based)
Principle: This cell-based assay measures the activity of IDO1 by quantifying the production of kynurenine from tryptophan in HeLa cells, which are induced to express IDO1 by interferon-gamma (IFN-γ).
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
Test compound (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression and incubate for a specified period (e.g., 24-48 hours).
-
Add serial dilutions of the test compound to the cells and incubate for a further period.
-
Stop the reaction and lyse the cells by adding TCA.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to the supernatant, which reacts with kynurenine to form a yellow-colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.[4]
References
- 1. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the N-phenethylbenzenesulfonamide core and its related chemical scaffolds, a class of compounds with significant therapeutic potential. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.
Core Concepts and Synthesis
Substituted N-phenethylbenzenesulfonamides are characterized by a central benzenesulfonamide core with a phenethyl group attached to the sulfonamide nitrogen. This scaffold is a versatile template for chemical modification at both the benzenesulfonamide's benzene ring and the phenethyl moiety, allowing for the fine-tuning of physicochemical properties and biological activities.
A general and robust method for the synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine.[1] This foundational scaffold can then be further diversified.
General Synthetic Protocol: Synthesis of N-(2-phenylethyl)benzenesulfonamide and its N-substituted Derivatives
The synthesis is typically a two-step process. First, the parent N-(2-phenylethyl)benzenesulfonamide is prepared, which can then be functionalized on the sulfonamide nitrogen.[1]
Step 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide
A solution of 2-phenylethylamine is reacted with benzenesulfonyl chloride in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]
-
Materials: 2-phenylethylamine, benzenesulfonyl chloride, pyridine (or another suitable base), acetone (or another suitable solvent).
-
Procedure:
-
To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, benzenesulfonyl chloride is added dropwise at room temperature.
-
The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
Step 2: N-Substitution of N-(2-phenylethyl)benzenesulfonamide
The sulfonamide nitrogen can be further alkylated or acylated.
-
Materials: N-(2-phenylethyl)benzenesulfonamide, a suitable base (e.g., sodium hydride), an appropriate solvent (e.g., anhydrous DMF or THF), and an alkyl or acyl halide.
-
Procedure:
-
To a solution of N-(2-phenylethyl)benzenesulfonamide in the solvent, the base is added portion-wise at a reduced temperature.
-
The mixture is stirred until the evolution of hydrogen gas ceases.
-
The alkyl or acyl halide is then added, and the reaction is allowed to proceed until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified as described in Step 1.[1]
-
Biological Activities and Structure-Activity Relationships
The this compound scaffold has been explored for a multitude of biological activities. The ability to easily modify the aromatic rings and the sulfonamide linker allows for the systematic investigation of structure-activity relationships.
Enzyme Inhibition
Derivatives of this scaffold have shown potent inhibitory activity against several classes of enzymes.
Carbonic Anhydrase (CA) and Cholinesterase Inhibition: N-phenylsulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase isoenzymes (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2]
| Compound ID | Target Enzyme | Kᵢ (nM)[2] |
| 8 | CA I | 45.7 ± 0.46 |
| 2 | CA II | 33.5 ± 0.38 |
| 8 | AChE | 31.5 ± 0.33 |
| 8 | BChE | 24.4 ± 0.29 |
Table 1: Inhibitory activity of representative N-phenylsulfonamide derivatives against various enzymes.
Antiproliferative Activity
A significant area of investigation for sulfonamide derivatives has been in oncology, with many compounds demonstrating potent antiproliferative effects against a range of cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5i | SK-N-MC | 25.2 | [3] |
| 6c | SK-N-MC | 24.9 | [3] |
| 5i | T-47D | 19.7 | [3] |
| 6d | MDA-MB-231 | 30.4 | [3] |
| YM-1 | MG-U87 | 1.154 ± 0.317 | [4] |
| YM-2 | Urease | 1.90 ± 0.02 | [4] |
Table 2: Antiproliferative activity of selected sulfonamide derivatives against various cancer cell lines.
The mechanism of anticancer action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biological Evaluation of N-Phenethylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of N-phenethylbenzenesulfonamide derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as cholinesterase inhibitors. This document details synthetic methodologies, structure-activity relationships (SAR), and quantitative biological data to facilitate further research and development in this promising area.
Core Synthetic Strategies
The fundamental approach to synthesizing this compound derivatives involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine.[1] This core structure can be further modified, primarily at the sulfonamide nitrogen, to generate a diverse library of analogs with varying biological activities.
A general two-step synthetic process is typically employed:
-
Synthesis of the Parent N-(2-phenylethyl)benzenesulfonamide: This initial step involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]
-
N-Substitution of N-(2-phenylethyl)benzenesulfonamide: The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or acyl groups by reacting the parent compound with a strong base followed by an appropriate alkyl or acyl halide.[1]
Below is a general workflow for the synthesis of these derivatives.
Detailed Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the parent N-(2-phenylethyl)benzenesulfonamide and a representative N-substituted analog.
Synthesis of N-(2-phenylethyl)benzenesulfonamide
This protocol outlines the synthesis of the core scaffold.
Materials:
-
2-phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine (or other suitable base)
-
Acetone (or other suitable solvent)
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A solution of 2-phenylethylamine is prepared in a mixture of acetone and pyridine.
-
To this stirred solution, benzenesulfonyl chloride is added dropwise at room temperature.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, water is added to the reaction mixture, and the product is extracted with an organic solvent.[1]
-
The organic layer is washed, dried over an anhydrous salt, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[1]
Synthesis of N-benzyl-N-(2-phenylethyl)benzenesulfonamide
This protocol details the N-substitution of the parent compound.
Materials:
-
N-(2-phenylethyl)benzenesulfonamide
-
Sodium hydride (or another strong base)
-
Benzyl bromide (or other appropriate alkyl halide)
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
N-(2-phenylethyl)benzenesulfonamide is dissolved in a suitable polar aprotic solvent.
-
A strong base, such as sodium hydride, is added portion-wise at a reduced temperature.[1]
-
The mixture is stirred until the evolution of hydrogen gas ceases.[1]
-
The alkyl halide (e.g., benzyl bromide) is then added, and the reaction is allowed to proceed until completion, as monitored by TLC.[1]
-
The reaction is quenched, and the product is extracted and purified as described in the previous protocol.[1]
Quantitative Data: Synthesis and Biological Activity
The following tables summarize the yields of various synthesized N-phenylsulfonamide derivatives and the butyrylcholinesterase (BChE) inhibitory activity of a series of substituted N-phenethylbenzenesulfonamides.
| Compound | Derivative | Yield (%) |
| 1 | N-phenylbenzenesulfonamide | 85 |
| 2 | N-(4-methylphenyl)benzenesulfonamide | 92 |
| 3 | N-(4-methoxyphenyl)benzenesulfonamide | 88 |
| 4 | N-(4-chlorophenyl)benzenesulfonamide | 95 |
| 5 | N-(4-bromophenyl)benzenesulfonamide | 93 |
| 6 | N-(4-fluorophenyl)benzenesulfonamide | 90 |
| 7 | N-(4-nitrophenyl)benzenesulfonamide | 89 |
| 8 | N-(2,4-dinitrophenyl)benzenesulfonamide | 69 |
| 9 | N-benzyl-N-phenylbenzenesulfonamide | 78 |
Table 1: Synthesis yields of various N-phenylsulfonamide derivatives. Data adapted from[2].
| R Group on Sulfonamide Nitrogen | IC50 for BChE (µM) |
| H | > 250 |
| Methyl | 180.3 ± 1.2 |
| Ethyl | 150.7 ± 1.5 |
| Propyl | 142.1 ± 1.8 |
| Benzyl | 45.6 ± 0.8 |
| p-Nitrobenzyl | 25.3 ± 0.5 |
| Acetyl | > 250 |
| Benzoyl | > 250 |
Table 2: Butyrylcholinesterase (BChE) inhibitory activity of N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide. Data adapted from[1].
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives as BChE inhibitors is significantly influenced by the nature of the substituent on the sulfonamide nitrogen.
Key SAR observations include:
-
N-Alkylation vs. N-Acylation: N-alkylation of the sulfonamide nitrogen generally leads to more potent BChE inhibition compared to N-acylation, which results in a loss of activity.[1]
-
Alkyl Chain Length: For N-alkyl substituents, an increase in chain length from methyl to propyl results in a slight increase in inhibitory activity.[1]
-
Aromatic Substitution: The introduction of a benzyl group at the nitrogen significantly enhances potency.[1]
-
Substituted Aromatic Ring: Further substitution on the benzyl ring, such as with a nitro group at the para position, can lead to even greater inhibitory activity.[1]
Biological Evaluation: Cholinesterase Inhibition Assay
The inhibitory activity of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically evaluated using a modified Ellman's method.
Principle
The assay measures the activity of the cholinesterase enzyme by monitoring the hydrolysis of a substrate, such as acetylthiocholine iodide or butyrylthiocholine iodide. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Experimental Protocol (96-well plate format)
Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide or Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine or Donepezil)
Procedure:
-
To each well of a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the respective cholinesterase enzyme solution.
-
The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate and DTNB solution to each well.
-
The absorbance is measured at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenethylbenzenesulfonamide Structure-Activity Relationship (SAR) Studies: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-phenethylbenzenesulfonamide derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key findings from various studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes important pathways and workflows.
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. The this compound moiety, in particular, has been explored as a key structural element in the design of inhibitors for various biological targets, including enzymes and protein-protein interactions. Understanding the structure-activity relationships of this class of compounds is crucial for the rational design of more potent and selective drug candidates. This guide will delve into the SAR of this compound derivatives, focusing on how modifications to different parts of the molecule influence their biological activity.
Core Scaffold and Key Interaction Points
The this compound core structure consists of a phenyl ring attached to a sulfonamide group, which in turn is linked to a phenethyl moiety. The key points for chemical modification and SAR exploration are typically:
-
The Phenyl Ring of the Benzenesulfonamide: Substituents on this ring can influence electronic properties, hydrophobicity, and steric interactions with the target protein.
-
The Sulfonamide Linker: This group can act as a hydrogen bond donor and acceptor. Bioisosteric replacement of the sulfonamide can modulate the compound's physicochemical properties and biological activity.
-
The Phenethyl Moiety: Modifications to the phenyl ring of the phenethyl group can explore hydrophobic and aromatic interactions within the binding pocket. The ethyl linker can also be altered in length or rigidity.
Structure-Activity Relationship Studies
The SAR of benzenesulfonamide derivatives has been investigated for various therapeutic targets.
Anticancer Agents
Substituted benzenesulfonamides have been evaluated as potent anticancer agents. For instance, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) derivatives have demonstrated antiproliferative activities at the nanomolar level against numerous cancer cell lines. These compounds induce cell cycle arrest in the G2/M phase, leading to disruption of the cytoskeleton and anoikis.[1] Quantitative structure-activity relationship (QSAR) analyses, including CoMFA and CoMSIA studies, have been employed to understand the structural requirements for their anticancer activity.[1] The sulfonamide moiety in these compounds serves as a bioisostere of a sulfonate group, highlighting the importance of this linker in mediating biological effect.[1]
In a related study, novel substituted N-phenyl ureidobenzenesulfonate derivatives were found to block cell cycle progression in the S-phase and induce DNA double-strand breaks.[2] The replacement of the sulfonyl group with a bioisosteric sulfonamide bridge was a key strategy in the design of these compounds.[2]
Enzyme Inhibitors
This compound and related structures have been explored as inhibitors of various enzymes.
-
Phospholipase A2 Inhibitors: A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides were synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. The SAR study indicated that N-(phenylalkyl)piperidine derivatives exhibited the highest potency.[3]
-
ADAMTS7 Inhibitors: Arylsulfonamides have been designed as inhibitors of ADAMTS7. The introduction of a rigid and linear biphenylsulfonyl moiety in the P1' position led to a significant increase in selectivity for ADAMTS7 over ADAMTS5.[4] For example, a p-trifluoromethyl biphenyl sulfonamide derivative showed a 12-fold selectivity for ADAMTS7.[4]
-
PLK4 Inhibitors: N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure to develop potent PLK4 inhibitors. Compound K22 from this series demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM and anti-proliferative effects against MCF-7 breast cancer cells.[5]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors. Bioisosteric replacement of an N-carboxy-phenylsulfonyl hydrazide with an N-amido-phenylsulfonamide framework led to compounds with improved metabolic stability and potent inhibition of PGE2 production.[6]
Inhibitors of Protein-Protein Interactions
The benzenesulfonamide scaffold has also been utilized to design inhibitors of protein-protein interactions (PPIs).
-
Keap1-Nrf2 Interaction Inhibitors: A series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids were developed as inhibitors of the Keap1-Nrf2 PPI. Modifications at the C-2 position of the benzene core with O-linked fragments led to potent inhibitors, with the 2-(4-fluorobenzyloxy) substituted compound being the most potent, having an IC50 of 64.5 nM in a fluorescent polarization assay.[7][8]
Other Therapeutic Areas
-
Antitubercular Agents: Thiophene-benzenesulfonamide derivatives have shown potent antimycobacterial activity against drug-susceptible and drug-resistant tuberculosis.[9]
-
Analgesics (Nav1.7 Inhibitors): Novel arylsulfonamides have been designed and synthesized as selective Nav1.7 inhibitors for the treatment of chronic pain.[10]
Quantitative Data
The following tables summarize the quantitative SAR data for selected this compound derivatives and related compounds.
Table 1: ADAMTS7 and ADAMTS5 Inhibition by Biphenylsulfonamide Derivatives [4]
| Compound | R | R1 | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
| 3a | 4-CF3 | H | 9.0 ± 1.0 | 110 ± 40 |
| 3b | 4-CF3 | CH3 | 50 ± 10 | 90 ± 30 |
| 3c | 3-CF3 | H | 1000 ± 110 | 3800 ± 1000 |
| 3d | 4-OCH3 | H | 40 ± 10 | 90 ± 20 |
| 3e | 4-F | H | 6.0 ± 1.0 | 15 ± 4 |
| 3f | 4-N(CH3)2 | H | 550 ± 120 | 13000 ± 3200 |
| 3g | 4-Morpholine | H | 940 ± 140 | 11000 ± 240 |
Table 2: PLK4 Inhibition and Antiproliferative Activity [5]
| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) |
| K22 | 0.1 | 1.3 |
| CFI-400437 | 0.6 | Not Reported |
| CFI-400945 | 2.8 | Not Reported |
| Axitinib | 6.5 | Not Reported |
| VX680 | 7.66 (Ki) | Not Reported |
Table 3: mPGES-1 Inhibition [6]
| Compound | Target | A549 cells PGE2 IC50 (µM) | Cell-free mPGES-1 IC50 (µM) |
| MPO-0186 | mPGES-1 | 0.24 | 0.49 |
Experimental Protocols
General Synthesis of Sulfonamides
A general procedure for the synthesis of sulfonamide carboxylates involves the reaction of the appropriate amino acid with a sulfonyl chloride.[4]
-
The amino acid (1 equivalent) is dissolved in a 1:1 mixture of H2O and dioxane.
-
Triethylamine (2 equivalents) is added at 0 °C.
-
The corresponding sulfonyl chloride (1 equivalent) is added slowly to the mixture.
-
The reaction is maintained at 0 °C to room temperature for 0.5 to 24 hours.
-
The mixture is then diluted with 1 N HCl and extracted with DCM or EtOAc.
-
The combined organic phases are dried over Na2SO4, filtered, and concentrated under vacuum.
Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives
The synthesis of these derivatives involves a multi-step process.[5]
-
Coupling Reaction: 6-bromo-1H-indazole is coupled with a substituted nitrobenzenesulfonamide in the presence of K2CO3, CuI, and DMEDA in CH3CN at 100 °C.
-
Nitro Group Reduction: The nitro group is reduced to an amino group using Fe in acetic acid and a mixture of MeOH and THF at 60 °C.
-
Further Modifications: The resulting amino group can be further functionalized to introduce various substituents.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzymatic assays. For example, the inhibition of ADAMTS7 is determined by measuring the cleavage of a fluorescently labeled substrate.[4] The reaction is initiated by the addition of the enzyme, and the fluorescence is monitored over time. The inhibitory constant (Ki) is then calculated from the reaction rates at different inhibitor concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Mechanism of action for anticancer benzenesulfonamides.
References
- 1. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Screening of N-Phenethylbenzenesulfonamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico screening methodologies applied to N-Phenethylbenzenesulfonamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been explored for a wide range of therapeutic targets, including enzymes implicated in neurodegenerative diseases and cancer. This document details the experimental protocols for key in silico techniques, presents quantitative data from structure-activity relationship (SAR) studies, and visualizes relevant biological pathways and experimental workflows.
Core Concepts in In Silico Screening
In silico screening, a cornerstone of modern drug discovery, utilizes computational methods to identify and optimize potential drug candidates. This approach significantly reduces the time and cost associated with traditional high-throughput screening. Key techniques employed in the evaluation of this compound analogs include molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Quantitative Data Summary
The following tables summarize the biological activities of various benzenesulfonamide derivatives, including N-phenethyl analogs, against different biological targets. These data are crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Benzenesulfonamide Analogs against Beta-Secretase 1 (BACE1)
| Compound ID | Structure | BACE1 IC50 (µM) |
| 33d | N-(4-fluorophenethyl)-4-nitrobenzenesulfonamide | 18.33 ± 2.80[1] |
| Reference | (Structure not specified) | - |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) |
| Benzenesulfonamides | -H | > 100[2] |
| 4-Phenyl | 1.5[2] | |
| 4-(4-Chlorophenyl) | 0.8[2] | |
| 3-Naphthyl | 0.5[2] | |
| Benzenemethanesulfonamides | -H | > 50[2] |
| 4-Phenyl | 10[2] | |
| 4-(4-Chlorophenyl) | 5.2[2] | |
| 3-Naphthyl | 3.1[2] |
Table 3: Antiproliferative Activity of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) Derivatives
| Compound ID | Antiproliferative Activity (Various Cancer Cell Lines) |
| 16 | Potent antitumor and antiangiogenic activities[3] |
| 17 | Potent antitumor and antiangiogenic activities[3] |
Experimental Protocols
This section details the methodologies for key in silico experiments. These protocols provide a framework for researchers to conduct their own computational studies on this compound analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign partial charges using a force field (e.g., Gasteiger).
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound analog using chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization.
-
Define rotatable bonds to allow for conformational flexibility.
-
-
Docking Simulation:
-
Define a grid box around the active site of the target protein.
-
Run the docking algorithm (e.g., AutoDock, Glide) to predict binding poses.
-
-
Analysis:
-
Analyze the docking scores (binding energy) to rank the analogs.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
-
Training Set Selection:
-
Compile a set of active and inactive this compound analogs with known biological data.
-
-
Pharmacophore Model Generation:
-
Use software (e.g., Discovery Studio, MOE) to generate pharmacophore models based on the common features of the active compounds. Features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Validation:
-
Validate the generated models using a test set of compounds to assess their ability to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large compound databases for novel molecules with the desired features.
-
In Silico ADMET Prediction
ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of compounds early in the drug discovery process.
-
Descriptor Calculation:
-
Calculate various molecular descriptors for the this compound analogs, such as molecular weight, logP, polar surface area, and number of hydrogen bond donors/acceptors.
-
-
Model Application:
-
Utilize pre-built computational models (e.g., QSAR-based models) available in software packages (e.g., ADMET Predictor™, SwissADME) to predict properties like:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition/induction.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity, carcinogenicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET profiles to identify potential liabilities and guide the selection of analogs for further development.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico screening of this compound analogs.
References
- 1. Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenethylbenzenesulfonamide: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-phenethylbenzenesulfonamide scaffold has emerged as a promising starting point in fragment-based drug discovery (FBDD), offering a unique combination of structural simplicity, synthetic tractability, and the ability to engage with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a particular focus on their potential as kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
The this compound Core: A Privileged Fragment
The this compound core consists of a benzenesulfonamide moiety linked to a phenethyl group. This structure provides a rigid aromatic ring for potential π-stacking interactions and a flexible phenethyl group that can explore various binding pockets. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target engagement. The modular nature of this scaffold allows for systematic chemical modifications at three key positions: the benzene ring of the benzenesulfonamide, the sulfonamide nitrogen, and the phenethyl moiety, enabling the fine-tuning of physicochemical properties and biological activity.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward two-step process.[1] The general approach involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine, followed by optional N-alkylation or N-acylation of the sulfonamide.
General Synthetic Protocol
Step 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide
A solution of 2-phenylethylamine is reacted with benzenesulfonyl chloride in a suitable solvent, such as acetone, in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.[1]
-
Materials: 2-phenylethylamine, benzenesulfonyl chloride, pyridine, acetone.
-
Procedure: To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, benzenesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the residue is worked up to isolate the product.
Step 2: N-substitution of N-(2-phenylethyl)benzenesulfonamide
The secondary sulfonamide hydrogen can be substituted with various alkyl or acyl groups to explore structure-activity relationships.
-
Materials: N-(2-phenylethyl)benzenesulfonamide, a strong base (e.g., sodium hydride), an appropriate alkyl or acyl halide, and a polar aprotic solvent (e.g., dimethylformamide).
-
Procedure: To a solution of N-(2-phenylethyl)benzenesulfonamide in the solvent, the base is added portion-wise at a reduced temperature. The mixture is stirred until the evolution of hydrogen gas ceases. The alkyl or acyl halide is then added, and the reaction is allowed to proceed until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified.[1]
Biological Activity and Therapeutic Potential
Benzenesulfonamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2] The this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzenesulfonamide derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Table 1: Cytotoxicity of Representative Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | A549 (Lung) | 2.82 | [2] |
| HeLa (Cervical) | 1.99 | [2] | |
| MCF-7 (Breast) | 2.36 | [2] | |
| Du-145 (Prostate) | 3.52 | [2] | |
| 5g | A549 (Lung) | 2.73 | [2] |
| HeLa (Cervical) | 2.12 | [2] | |
| MCF-7 (Breast) | 2.12 | [2] | |
| Du-145 (Prostate) | 2.12 | [2] | |
| 5i | SK-N-MC (Neuroblastoma) | 24.9 | [3] |
| T-47D (Breast) | 25.2 | [3] | |
| 6c | SK-N-MC (Neuroblastoma) | 25.2 | [3] |
Note: The presented IC50 values are for benzenesulfonamide derivatives and are intended to be representative of the potential of the broader class of compounds that includes the this compound scaffold.
Kinase Inhibition
The this compound fragment is an attractive starting point for the design of kinase inhibitors. The benzenesulfonamide moiety can mimic the phosphate-binding region of ATP, while the phenethyl group can be modified to achieve selectivity for the target kinase. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[4][5][6][7][8]
Fragment-Based Drug Discovery (FBDD) Workflow
The this compound scaffold is well-suited for a fragment-based drug discovery approach. FBDD involves screening low-molecular-weight fragments to identify hits that bind to the target protein with weak affinity. These initial hits are then optimized into more potent lead compounds through medicinal chemistry efforts, often guided by structural biology.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol for PI3K)
This protocol describes a general method for assessing the inhibitory activity of compounds against a PI3K isoform using a luminescence-based assay that measures ATP consumption.
-
Materials: Recombinant PI3K enzyme, lipid substrate (e.g., PIP2), ATP, kinase buffer, test compounds, and a luminescence-based ATP detection kit.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, PI3K enzyme, and the test compound or DMSO (for control).
-
Initiate the reaction by adding the lipid substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the luminescence-based detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution, and DMSO.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Pharmacokinetic Profile of Benzenesulfonamide-Based Kinase Inhibitors
The pharmacokinetic properties of benzenesulfonamide derivatives can vary significantly based on their specific substitutions. Generally, these compounds are orally bioavailable.[9][10] Metabolism often occurs in the liver, primarily through cytochrome P450 (CYP) enzymes.[10][11] Excretion is typically through both renal and fecal routes.[11] Theoretical pharmacokinetic parameters for 4-(2-aminoethyl)benzenesulfonamide suggest a relatively low plasma protein binding (around 73%), which could translate to a good volume of distribution and a shorter half-life.[12]
Table 2: General Pharmacokinetic Parameters of Oral Tyrosine Kinase Inhibitors
| Parameter | General Range/Observation | Reference |
| Bioavailability (F%) | Highly variable, can be low to moderate. Food can have a significant effect. | [9][10] |
| Time to Cmax (Tmax) | Typically 1-4 hours. | [13] |
| Protein Binding | Generally high (>90%). | [11] |
| Metabolism | Primarily hepatic via CYP3A4. | [10][11] |
| Elimination Half-life | Varies widely depending on the specific compound. | [9] |
| Excretion | Predominantly in feces. | [11] |
Note: This table provides a general overview of the pharmacokinetic properties of oral tyrosine kinase inhibitors, a class to which this compound-based inhibitors belong. Specific values will be compound-dependent.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility and modular nature allow for the rapid generation of diverse chemical libraries for screening and optimization. The promising anticancer activities observed for the broader class of benzenesulfonamides underscore the potential of this fragment. Future research should focus on the systematic exploration of the chemical space around the this compound core to identify potent and selective inhibitors of specific kinases. Elucidation of the structure-activity relationships through co-crystallography studies with target proteins will be crucial for the rational design of next-generation drug candidates with improved efficacy and pharmacokinetic profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pazopanib - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a key pharmacophore present in a variety of clinically important drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] Molecules within this class are recognized for their diverse biological activities, which often include enzyme inhibition.[1][2] This document provides a detailed protocol for the synthesis of this compound, methods for its purification and characterization, and an overview of the potential biological significance of this class of compounds.
Data Presentation
Table 1: Physicochemical Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Density | Melting Point (°C) |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Colorless viscous oil | 1.384 g/mL (at 25 °C) | 13-14 |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | Colorless liquid | 0.983 g/mL | -60 |
Table 2: Expected Physicochemical Properties and Yield of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield Range | Expected Melting Point (°C) |
| This compound | C₁₄H₁₅NO₂S | 261.34 | 69-95%* | 85-86** |
*Yields for analogous sulfonamide syntheses have been reported in this range.[3] **The melting point of the structurally similar N-benzylbenzenesulfonamide is reported as 85-86 °C.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of 2-phenylethylamine with benzenesulfonyl chloride.[4] This reaction is a classic example of a Hinsberg reaction, used for the synthesis of sulfonamides from primary and secondary amines.[5]
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl chloride[6]
-
Pyridine (or another suitable base)
-
Acetone (or another suitable solvent)[4]
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in a mixture of acetone and pyridine.
-
Stir the solution at room temperature.
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, add deionized water to the mixture.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Generalized signaling pathway of enzyme inhibition by a sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-BENZYLBENZENESULFONAMIDE CAS#: 837-18-3 [m.chemicalbook.com]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-(2-phenylethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and experimental protocols for the synthesis of N-(2-phenylethyl)benzenesulfonamide through the reaction of benzenesulfonyl chloride and phenethylamine. This reaction is a fundamental example of sulfonamide bond formation, a critical linkage in many pharmaceutically active compounds.
Introduction
The reaction between benzenesulfonyl chloride and phenethylamine is a classic example of nucleophilic acyl substitution, specifically a sulfamoylation reaction. This process is widely used in medicinal chemistry to generate sulfonamide derivatives, which are known to exhibit a broad range of biological activities. The reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2][3]
Reaction Scheme
The overall reaction is as follows:
The hydrochloric acid generated is neutralized by a base present in the reaction mixture.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of N-(2-phenylethyl)benzenesulfonamide and related structures.
| Amine | Sulfonyl Chloride | Base | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| 2-Phenylethylamine | Benzenesulfonyl chloride | Basic medium | Not specified | Room Temp | Not specified | 92 | [4] |
| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Not specified | Not specified | 94 | [5][6] |
| 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Not specified | Not specified | 98 | [5][6] |
| Hexamethylenimine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Not specified | Not specified | 97 | [5][6] |
| 2-Phenylethanamine | 2-Bromobenzenesulfonyl chloride | Triethylamine (1.2 equiv.) | Anhydrous Dichloromethane | 0 °C to Room Temp | 12-24 h | Not specified | [7] |
| 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | Reflux | 2 h | 85 | [8] |
| Substituted aromatic amines | Benzenesulfonyl chloride | Pyridine | Acetone | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Two detailed protocols are provided below, representing common variations in the synthesis of N-(2-phenylethyl)benzenesulfonamide.
Protocol 1: Room Temperature Synthesis in Acetone/Pyridine
This protocol is based on a common method for the synthesis of the parent N-(2-phenylethyl)benzenesulfonamide.[10]
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine
-
Acetone
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, add benzenesulfonyl chloride dropwise at room temperature.[10]
-
Stir the reaction mixture at room temperature.[10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding water.[10]
-
Extract the product with a suitable organic solvent.[10]
-
Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7][10]
-
Purify the crude product by recrystallization or column chromatography.[10]
Protocol 2: Synthesis in Dichloromethane with Triethylamine at 0 °C
This protocol is adapted from the synthesis of a substituted N-phenethylbenzenesulfonamide and is suitable for reactions where better temperature control is desired.[7]
Materials:
-
2-Phenylethylamine (1.0 equivalent)
-
Benzenesulfonyl chloride (1.0 equivalent)
-
Triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethylamine (1.0 equivalent) in anhydrous dichloromethane.[7]
-
Add triethylamine (1.2 equivalents) to the solution.[7]
-
Cool the reaction mixture to 0 °C in an ice bath.[7]
-
Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[7]
-
Separate the organic layer and wash it sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-(2-phenylethyl)benzenesulfonamide.[7]
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of N-(2-phenylethyl)benzenesulfonamide.
Mechanism and Considerations
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the stable sulfonamide.[11]
-
Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is commonly used to avoid competition with the primary amine.[7][10] In some cases, an aqueous inorganic base like sodium hydroxide can be employed in a two-phase system (Schotten-Baumann conditions).[1][3][5]
-
Solvent: The choice of solvent depends on the specific reactants and base used. Aprotic solvents like dichloromethane or acetone are common.[7][10]
-
Temperature: The reaction is often carried out at room temperature, but cooling to 0 °C may be necessary to control the exothermicity of the reaction, especially on a larger scale.[7][10]
-
Monitoring: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting materials and the appearance of the product.[7][10]
-
Purification: The final product can be purified by recrystallization or silica gel chromatography to remove any unreacted starting materials and byproducts.[10]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Application Note: Purification of N-Phenethylbenzenesulfonamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Phenethylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and materials science. As with many synthetic compounds, the crude product often contains impurities from starting materials, byproducts, or side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system.[2] The impure solid is dissolved in a minimum amount of a hot solvent, and upon controlled cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the surrounding liquid (mother liquor).[2][3] This application note provides a detailed protocol for the purification of this compound using single-solvent and mixed-solvent recrystallization techniques.
Solvent Selection for Recrystallization
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[2] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room or sub-ambient temperatures to ensure maximum recovery of the purified product.[3] Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the final crystals.[3]
For sulfonamides, common and effective solvents include alcohols, and mixtures of solvents like ethanol/water or acetone/hexane are often employed.[4][5][6] A preliminary screening of solvents is recommended to identify the optimal system.
Table 1: Recommended Solvents for Recrystallization Screening of this compound
| Solvent | Boiling Point (°C) | Suitability and Rationale |
| Ethanol | 78.4 | Generally a good solvent for sulfonamides; often used for single-solvent recrystallization.[4][7] |
| Isopropanol | 82.6 | A common alternative to ethanol, sometimes used with water as a co-solvent.[8] |
| Methanol | 64.7 | Effective for recrystallizing some sulfonamides, but its lower boiling point might be less effective for some impurities.[5] |
| Ethyl Acetate / Heptane | 77.1 / 98.4 | A mixed-solvent system. The compound is dissolved in the 'good' solvent (ethyl acetate) and the 'poor' solvent (heptane) is added to induce precipitation. |
| Acetone / Water | 56 / 100 | A common mixed-solvent system where acetone is the 'good' solvent and water acts as the anti-solvent.[9] |
| Toluene | 110.6 | A non-polar option that can be effective for less polar sulfonamides or when polar impurities need to be removed. |
Experimental Workflow
The general workflow for the recrystallization process is outlined below. This process ensures the separation of the desired compound from soluble and insoluble impurities.
Caption: Workflow for the purification of solids by recrystallization.
Detailed Experimental Protocols
This is the most straightforward method when a suitable single solvent is identified.[10]
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of ethanol and begin heating the mixture on a hotplate with stirring.[7] Continue to add ethanol in small portions until the solid completely dissolves at or near the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[10]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[3]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.[10]
-
Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy or turbid.[6][10] This indicates that the solution is saturated.
-
Induce Crystallization: If cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.[6] Set the flask aside undisturbed to allow for slow cooling and crystal growth.
-
Crystal Growth: Allow the flask to stand at room temperature until crystal formation is complete. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect, wash (using a cold mixture of the two solvents), and dry the crystals as described in Protocol 1 (steps 5-7).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | Too much solvent was used; cooling was not sufficient or complete. | Re-heat the solution to evaporate some solvent and re-cool. Ensure the solution is thoroughly cooled in an ice bath.[10] |
| No Crystals Form | The solution is too dilute; supersaturation has occurred without nucleation. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] If unsuccessful, reduce the solvent volume by gentle heating.[6] |
| "Oiling Out" | The solution is too concentrated; cooling is too rapid; significant impurities are present. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. Allow the solution to cool much more slowly to room temperature before placing it in an ice bath.[6] |
| Colored Product | Colored impurities are present in the crude material. | Before hot filtration, remove the solution from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling and then perform the hot filtration to remove the charcoal and adsorbed impurities.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Column Chromatography of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The effective purification of this compound from crude reaction mixtures is crucial for its use in further synthetic applications and biological screening. Column chromatography, particularly flash column chromatography, is a standard and highly effective method for isolating this compound from unreacted starting materials and byproducts.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of structurally related sulfonamides.
Key Applications
-
Purification of crude this compound.
-
Isolation of the target compound for subsequent synthetic steps.
-
Preparation of highly pure samples for biological assays and analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | N-(2-phenylethyl)benzenesulfonamide |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The objective is to find a solvent system that provides good separation between this compound and any impurities, with a target retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plates in the developing chambers and allow the solvent front to ascend near the top of the plate.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rƒ value for each spot to determine the optimal eluent for column chromatography.
Flash Column Chromatography Purification
This protocol outlines the preparative purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
-
Rotary evaporator
-
Sand (acid-washed)
-
Cotton or glass wool
Procedure:
-
Column Preparation:
-
Securely plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the non-polar solvent system determined by TLC (e.g., 9:1 n-hexane:ethyl acetate).
-
A gradient elution is often effective for separating compounds with different polarities. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2, then 7:3 n-hexane:ethyl acetate).
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting each fraction onto a TLC plate and developing it in the optimized solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent and obtain the purified this compound as a solid.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography of this compound and related compounds.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Mobile Phase | n-Hexane / Ethyl Acetate (gradient) | [1][2] |
| Typical Starting Eluent | 9:1 to 19:1 (n-Hexane:Ethyl Acetate) | [3] |
| Typical Final Eluent | 1:1 to 3:2 (n-Hexane:Ethyl Acetate) | [3] |
| Target Rƒ on TLC | ~0.3 in 7:3 Hexane:Ethyl Acetate | [2] |
| Detection Method | UV (254 nm) | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Logical Relationship of Purification Steps
Caption: Logical Steps in the Purification Process.
References
Application Notes and Protocols: 1H and 13C NMR Characterization of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of N-Phenethylbenzenesulfonamide. Due to the limited availability of public experimental spectral data for this specific compound, this application note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established NMR principles. Comprehensive protocols for sample preparation, spectral acquisition, and data processing are included to aid researchers in obtaining and interpreting high-quality NMR spectra for the structural confirmation and purity assessment of this compound and related molecules.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery, belonging to the sulfonamide class of compounds. Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents. Accurate structural elucidation and characterization are critical for the advancement of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR elucidates the carbon framework of the molecule. This application note serves as a practical resource for the NMR characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from spectral data of analogous compounds, such as 2-bromo-N-phenethylbenzenesulfonamide, and general principles of NMR spectroscopy.[1] The predicted chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85-7.75 | m | - | 2H | Ar-H (ortho to SO₂) |
| ~7.55-7.45 | m | - | 3H | Ar-H (meta, para to SO₂) |
| ~7.30-7.15 | m | - | 5H | Phenyl-H |
| ~4.90 | t | ~6.0 | 1H | NH |
| ~3.40 | q | ~6.8 | 2H | N-CH₂ |
| ~2.85 | t | ~6.8 | 2H | Ph-CH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Ar-C (ipso to SO₂) |
| ~138.0 | Phenyl-C (ipso) |
| ~132.5 | Ar-C (para to SO₂) |
| ~129.0 | Ar-C (meta to SO₂) |
| ~128.8 | Phenyl-C (ortho/meta) |
| ~127.0 | Phenyl-C (para) |
| ~126.5 | Ar-C (ortho to SO₂) |
| ~45.0 | N-CH₂ |
| ~35.5 | Ph-CH₂ |
Experimental Protocols
The following protocols outline the methodology for the preparation of an this compound sample and the subsequent acquisition and processing of its ¹H and ¹³C NMR spectra. These are general guidelines and may be adapted based on the specific instrumentation available.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a commonly used solvent for many organic molecules. If the compound's solubility is low, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be considered as alternatives.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Spectra Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer.
-
Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[1]
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.[1]
-
Acquisition Time (AQ): 2-4 seconds.[1]
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.[1]
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').[1]
-
Number of Scans (NS): 128 to 1024 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.[1]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.[1]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: 0 ppm).[1]
-
Integration (¹H NMR): Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Peak Picking and Analysis: Identify the chemical shift of each peak. For ¹H NMR, analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton-proton connectivities.
Visualizations
Chemical Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Accurate and reliable analytical methods are essential for its characterization, quantification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the sensitive and selective analysis of this compound. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, including sample preparation, LC-MS method parameters, and expected fragmentation patterns.
Quantitative Data Summary
The following tables summarize the predicted mass spectral data for this compound. This data is based on the known fragmentation patterns of related sulfonamide and phenethylamine compounds, as specific experimental mass spectra for this compound are not widely available in public databases.
Table 1: Predicted Mass Spectral Data for this compound (Positive Ion Mode)
| Parameter | Value | Description |
| Molecular Formula | C₁₄H₁₅NO₂S | - |
| Molecular Weight | 261.34 g/mol | - |
| Parent Ion | ||
| [M+H]⁺ (m/z) | 262.09 | Protonated molecule |
| Predicted Fragment Ions | ||
| m/z 156.01 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |
| m/z 105.07 | [C₈H₉]⁺ | Phenylethyl cation |
| m/z 91.05 | [C₇H₇]⁺ | Tropylium cation (from rearrangement of phenylethyl) |
| m/z 77.04 | [C₆H₅]⁺ | Phenyl cation |
Table 2: Predicted Mass Spectral Data for this compound (Negative Ion Mode)
| Parameter | Value | Description |
| Parent Ion | ||
| [M-H]⁻ (m/z) | 260.08 | Deprotonated molecule |
| Predicted Fragment Ions | ||
| m/z 196.06 | [M-H-SO₂]⁻ | Loss of sulfur dioxide from the deprotonated molecule |
| m/z 140.01 | [C₆H₅SO₂]⁻ | Benzenesulfonyl anion |
Experimental Protocols
Sample Preparation
This protocol describes a general method for the preparation of this compound from a solid pharmaceutical formulation for LC-MS analysis.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of mobile phase A and mobile phase B to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation from a Pharmaceutical Formulation (e.g., Tablet):
-
Accurately weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate the flask for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with a 50:50 (v/v) mixture of mobile phase A and mobile phase B to bring the concentration within the calibration range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetononitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Positive Ion Mode):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 262.1 | 156.0 | 20 | 100 |
| 262.1 | 105.1 | 25 | 100 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in positive ESI.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of N-Phenethylbenzenesulfonamide
Introduction
N-Phenethylbenzenesulfonamide is a chemical compound with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds, making it an ideal method for assessing the purity of this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound and its potential impurities.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous solution. This compound, a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance. The separation of the main component from its impurities is achieved based on their differential partitioning between the stationary and mobile phases.
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
-
2. Chromatographic Conditions
A suitable starting point for the HPLC method development is based on a method for a structurally similar compound, 2-bromo-N-phenethylbenzenesulfonamide.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantitation (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
References
Developing an analytical method for N-Phenethylbenzenesulfonamide quantification.
An ever-present challenge in pharmaceutical development and quality control is the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates. N-Phenethylbenzenesulfonamide, a key structural motif in various biologically active molecules, requires a robust and reliable analytical method for its precise measurement in diverse sample matrices. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and dependable analytical technique.
The developed method is designed to be accurate, precise, and suitable for routine analysis in research and quality control laboratories. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, sample processing, and method validation.
Principle of the Method
This analytical method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and matrix components. In RP-HPLC, the stationary phase is nonpolar (typically a C18 column), while the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, a relatively nonpolar compound, is retained on the hydrophobic stationary phase and subsequently eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. An Agilent 1260 Infinity II or equivalent system is suitable.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase Preparation: The mobile phase consists of a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1] For a typical analysis, a gradient elution is employed to ensure optimal separation. All mobile phase components should be degassed prior to use to prevent pump cavitation and baseline noise.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. Below are general guidelines for a solid sample and a biological fluid.
-
Solid Samples (e.g., Pharmaceutical Formulation):
-
Accurately weigh a portion of the homogenized sample containing this compound and transfer it to a suitable volumetric flask.[1]
-
Add a suitable diluent (e.g., methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution of the analyte.[1]
-
Dilute to the final volume with the diluent.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
-
Biological Fluids (e.g., Plasma, Urine) - Solid-Phase Extraction (SPE):
-
Precondition an appropriate SPE cartridge (e.g., Agilent Bond Elut HLB) with methanol followed by water.[2]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.[2]
-
Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2][3]
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter prior to HPLC analysis.[2]
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[1] |
| Gradient | 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-21 min: 80-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 254 nm[1] |
| Run Time | 25 minutes |
Data Presentation
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.9 |
| 100 | 1510.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.8 | 2.5 | 101.2 |
| 25 | 1.2 | 1.9 | 99.5 |
| 75 | 0.9 | 1.5 | 100.8 |
Mandatory Visualizations
References
N-Phenethylbenzenesulfonamide as a Butyrylcholinesterase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenethylbenzenesulfonamide and its derivatives represent a class of organic compounds with significant potential as enzyme inhibitors. This document provides detailed application notes on their activity as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. Included are summaries of inhibitory activity, detailed experimental protocols for enzyme assays, and diagrams illustrating the mechanism of action and relevant biological pathways.
Introduction
Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), metabolizes the neurotransmitter acetylcholine. In a healthy brain, AChE is the primary regulator of acetylcholine levels. However, in the context of Alzheimer's disease (AD), AChE levels tend to decrease while BChE activity increases or remains unchanged, becoming more significant in acetylcholine hydrolysis as the disease progresses.[1] Furthermore, BChE is associated with pathological hallmarks of AD, such as β-amyloid plaques.[2] This makes BChE a compelling therapeutic target for AD, and inhibitors of this enzyme are of significant interest. Substituted N-phenethylbenzenesulfonamides have emerged as a promising scaffold for the development of potent and selective BChE inhibitors.
Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives
While specific data for the parent this compound is not extensively published, numerous derivatives have been synthesized and evaluated for their inhibitory activity against BChE. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected sulfonamide derivatives, illustrating the potential of this chemical class.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| Derivative 3a | N-(2-acetyl-4-(4-methoxystyryl)phenyl)benzenesulfonamide | BChE | 10.5 ± 0.47 | [3] |
| Derivative 3b | N-(2-acetyl-4-(4-(trifluoromethyl)styryl)phenyl)benzenesulfonamide | BChE | 6.2 ± 0.21 | [3] |
| Derivative 4h | Tryptanthrin-benzenesulfonamide hybrid | BChE | 6.11 ± 0.15 | [4] |
| Carbamate 5j | Sulfonamide-based carbamate | BChE | 6.57 ± 0.12 | [5] |
| Carbamate 5k | Sulfonamide-based carbamate | BChE | 4.33 ± 0.07 | [5] |
Note: The data presented are for various derivatives containing the benzenesulfonamide moiety to illustrate the general inhibitory potential of this class of compounds.
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds like this compound against BChE.
Principle: The assay measures BChE activity by monitoring the hydrolysis of butyrylthiocholine iodide (BTCI). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create serial dilutions to the desired concentrations using the assay buffer.
-
Prepare a 10 mM solution of BTCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the inhibitor solution at various concentrations to the sample wells.
-
For the control (100% activity), add 25 µL of the assay buffer (containing the same percentage of DMSO as the inhibitor wells).
-
Add 50 µL of the BChE enzyme solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Add 150 µL of the DTNB solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the BTCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Visualizations
Caption: Experimental workflow for the butyrylcholinesterase (BChE) inhibition assay.
References
Application Notes and Protocols for Cell-Based Assays Using N-Phenethylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylbenzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities, including anticancer and anti-inflammatory effects. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in various cell-based assays to assess their therapeutic potential. The methodologies outlined below are based on established practices for evaluating related benzenesulfonamide compounds and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines
The following table summarizes the cytotoxic activity of various benzenesulfonamide derivatives against different cancer cell lines, as determined by cell viability assays. This data is presented to provide a comparative reference for researchers working with this compound.
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-based benzenesulfonamides | MCF-7 (Breast Cancer) | MTT | Potent cytotoxicity observed | [1] |
| Indole-based benzenesulfonamides | SK-BR-3 (Breast Cancer) | MTT | Potent cytotoxicity observed | [1] |
| N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide | HepG2 (Liver Cancer) | Not Specified | 4.31 | [2] |
| N-Phenyl Ureidobenzenesulfonate Derivatives | HT-29 (Colon Cancer) | Not Specified | Micromolar activity | [3] |
| N-Phenyl Ureidobenzenesulfonate Derivatives | M21 (Melanoma) | Not Specified | Micromolar activity | [3] |
| N-Phenyl Ureidobenzenesulfonate Derivatives | MCF-7 (Breast Cancer) | Not Specified | Micromolar activity | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on cell migration, a key process in cancer metastasis.
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7, SK-BR-3)[1]
-
6-well plates
-
Complete culture medium
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Debris Removal: Wash the wells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh complete culture medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure to determine the effect of the compound on cell migration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: General Experimental Workflow for Assessing this compound Activity
Figure 2: Potential Signaling Pathway Modulated by Benzenesulfonamides
Discussion of Potential Signaling Pathways
Based on studies of related benzenesulfonamide compounds, this compound may exert its biological effects through various signaling pathways. Some sulfonamide derivatives have been shown to inhibit carbonic anhydrases, such as CA IX, which is involved in pH regulation and tumor progression.[1] Others have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[2] Furthermore, certain N-phenyl ureidobenzenesulfonate derivatives have been observed to induce cell cycle arrest in the S-phase and cause DNA double-strand breaks.[3] Therefore, it is plausible that this compound could modulate one or more of these pathways, leading to its potential anticancer effects. Further investigation using techniques such as Western blotting, kinase assays, and cell cycle analysis will be necessary to elucidate the specific mechanism of action.
References
- 1. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Phenethylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenethylbenzenesulfonamide for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of benzenesulfonyl chloride with 2-phenylethylamine in the presence of a suitable base.[1] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: What are the critical parameters influencing the reaction yield?
A2: Several factors can significantly impact the yield of the synthesis:
-
Purity of Starting Materials: Impurities in benzenesulfonyl chloride or 2-phenylethylamine can lead to side reactions. Benzenesulfonyl chloride is particularly sensitive to moisture.
-
Choice of Base and Solvent: The base should be sufficiently strong to neutralize the HCl byproduct without promoting side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Reaction Temperature: Temperature control is critical to prevent the decomposition of reactants and minimize the formation of byproducts.[1]
-
Stoichiometry: The molar ratio of the reactants and the base can influence the reaction rate and the formation of side products.
Q3: What are the common side products in this synthesis?
A3: The primary side products to be aware of include:
-
Bis(phenethyl)amine: This can form if the starting 2-phenylethylamine is contaminated with this secondary amine.
-
Over-sulfonylation: While less common with primary amines, there is a possibility of forming N,N-bis(phenylsulfonyl)phenethylamine if the reaction conditions are too harsh.
-
Hydrolysis of Benzenesulfonyl Chloride: If moisture is present in the reaction, benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid, which will not react with the amine.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A spot for the starting material (2-phenylethylamine) should diminish over time, while a new spot for the product (this compound) should appear and intensify.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Moisture Contamination | Benzenesulfonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting amine is consumed. - Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious as higher temperatures can promote side reactions. |
| Suboptimal Base | - Base Strength: If using a weak base like pyridine, consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). - Base Purity: Ensure the base is pure and dry. |
| Poor Solvent Choice | The solvent should fully dissolve the reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. A mixture of solvents, such as acetone and pyridine, can also be effective.[1] |
| Losses During Workup | Ensure proper pH adjustment during the aqueous workup to prevent the product from remaining in the aqueous layer. Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). |
Problem 2: Product is Impure or Oily
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Improve the reaction conversion by optimizing reaction time and temperature. During workup, an acidic wash (e.g., dilute HCl) can help remove unreacted 2-phenylethylamine. |
| Formation of Side Products | To minimize side product formation, add the benzenesulfonyl chloride solution dropwise to the amine solution at a controlled, lower temperature (e.g., 0 °C) to manage the initial exothermic reaction. |
| Residual Solvent | After extraction and drying, ensure the solvent is completely removed under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a pure, crystalline solid. For oily products, column chromatography is recommended for purification. |
Data Presentation
The following table summarizes the expected yield of this compound under different reaction conditions, based on general principles of sulfonamide synthesis.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Pyridine | Acetone | Room Temperature | 12 | 75-85 |
| Triethylamine | Dichloromethane | 0 to Room Temperature | 8-12 | 85-95 |
| Triethylamine | Tetrahydrofuran | Room Temperature | 10 | 80-90 |
| Diisopropylethylamine | Acetonitrile | Room Temperature | 12 | 85-95 |
Note: These are estimated yields and can vary based on the scale of the reaction, purity of reagents, and specific laboratory conditions.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate and Hexanes (for recrystallization or column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-phenylethylamine (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
In a separate dropping funnel, dissolve benzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the benzenesulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC until the 2-phenylethylamine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Relationship between reaction parameters and product yield/purity.
References
Technical Support Center: N-Phenethylbenzenesulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-Phenethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the reaction of 2-phenylethylamine with benzenesulfonyl chloride. This reaction is a nucleophilic attack of the primary amine on the sulfonyl chloride, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1] A common method for this synthesis is the Schotten-Baumann reaction, which is known for its high efficiency in forming amides and sulfonamides.[2][3][4][5]
Q2: What are the common side products I should be aware of during the synthesis?
Several side products can form during the synthesis of this compound, which can affect the purity and yield of the desired product. The primary side products to anticipate are:
-
Unreacted Starting Materials: Residual 2-phenylethylamine and benzenesulfonyl chloride may remain in the reaction mixture if the reaction does not go to completion.
-
Benzenesulfonic Acid: This is a hydrolysis product of the starting material, benzenesulfonyl chloride. Its formation is favored by the presence of water in the reaction mixture.
-
N,N-bis(phenylsulfonyl)phenethylamine (Di-sulfonylation product): This side product can form when a second molecule of benzenesulfonyl chloride reacts with the nitrogen of the already formed this compound. This is more likely to occur if an excess of benzenesulfonyl chloride is used or if the reaction conditions are not carefully controlled.
Q3: My final product is an off-white or yellowish solid, not a pure white crystalline product. What could be the cause?
Discoloration of the final product often indicates the presence of impurities. The most likely culprits include:
-
Oxidized Starting Material: Unreacted 2-phenylethylamine can oxidize over time, leading to colored impurities.
-
Presence of Side Products: The formation of benzenesulfonic acid or the di-sulfonylation product can contribute to the discoloration of the final product.
-
Residual Solvents: Incomplete removal of high-boiling point solvents used during the reaction or work-up can also lead to an impure and discolored product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the quality and purity of starting materials. - Increase the reaction time or temperature, while monitoring for potential degradation of the product. - Ensure efficient stirring to maximize contact between reactants. |
| Suboptimal stoichiometry. | - Use a slight excess (e.g., 1.1 equivalents) of benzenesulfonyl chloride to ensure complete conversion of the phenethylamine. However, a large excess should be avoided to minimize the formation of the di-sulfonylation byproduct. | |
| Hydrolysis of benzenesulfonyl chloride. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. | |
| Presence of Unreacted Starting Materials | Inefficient reaction conditions. | - Optimize the reaction temperature and time based on TLC monitoring. - Ensure the base used is of good quality and is present in a sufficient amount to neutralize the HCl generated. |
| Inefficient work-up. | - During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove unreacted basic phenethylamine. - Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic benzenesulfonyl chloride and its hydrolysis product, benzenesulfonic acid. | |
| Formation of N,N-bis(phenylsulfonyl)phenethylamine | Excess benzenesulfonyl chloride. | - Use a stoichiometric amount or only a slight excess of benzenesulfonyl chloride. - Add the benzenesulfonyl chloride solution dropwise to the solution of phenethylamine to maintain a low concentration of the sulfonyl chloride throughout the addition. |
| Reaction temperature is too high. | - Maintain a controlled, lower temperature (e.g., 0-5 °C) during the addition of benzenesulfonyl chloride to disfavor the second sulfonylation reaction. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | - Ensure all solvents from the work-up have been thoroughly removed under reduced pressure. - Attempt recrystallization from a different solvent or a mixture of solvents. Common solvents for recrystallization of sulfonamides include ethanol/water mixtures. |
| Co-precipitation of impurities. | - If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities with different polarities. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established methods for the synthesis of amides and sulfonamides.[2]
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq.) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and then with brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative summary of expected yields under different reaction conditions. Actual yields may vary depending on the specific experimental setup and purity of reagents.
| Condition | Phenethylamine (eq.) | Benzenesulfonyl Chloride (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Expected Yield of Main Product (%) | Potential for Side Products |
| Standard | 1.0 | 1.1 | 2.0 (NaOH) | 0 to RT | 2-4 | 90-99[2] | Low |
| Excess Amine | 1.2 | 1.0 | 2.0 (NaOH) | 0 to RT | 2-4 | 85-95 | Unreacted phenethylamine |
| Excess Sulfonyl Chloride | 1.0 | 1.5 | 2.0 (NaOH) | 0 to RT | 2-4 | 70-85 | Increased di-sulfonylation |
| No Base | 1.0 | 1.1 | 0 | RT | 4-8 | < 50 | Low conversion, unreacted starting materials |
Visualizations
Logical Workflow for Troubleshooting Low Product Purity
Caption: Troubleshooting Decision Tree for Low Purity Issues.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
References
- 1. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unreacted Benzenesulfonyl Chloride
This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted benzenesulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my reaction, I have a persistent, oily residue that is difficult to remove. What is it and how can I get rid of it?
A1: This oily residue is likely unreacted benzenesulfonyl chloride.[1] Due to its viscous nature and slow hydrolysis in cold water, it can be challenging to remove with a simple water wash.[1][2][3] To effectively eliminate it, you must "quench" the reaction, converting the benzenesulfonyl chloride into a more water-soluble compound that can be easily extracted.
Common quenching methods include:
-
Hydrolysis with Aqueous Base: Adding an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will hydrolyze benzenesulfonyl chloride to benzenesulfonic acid.[1] The resulting salt is water-soluble and can be removed in the aqueous layer during an extraction.[1]
-
Quenching with an Amine: The addition of a simple, water-soluble amine, such as aqueous ammonia or a primary/secondary amine, will react with the excess benzenesulfonyl chloride. This reaction forms a water-soluble sulfonamide, which can be readily removed during an aqueous workup.[1]
Q2: My product is contaminated with benzenesulfonic acid after the workup. How can I remove this impurity?
A2: Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[1] While its salt form is highly soluble in water, the acid itself might have some solubility in organic solvents.
To remove benzenesulfonic acid contamination:
-
Perform Additional Basic Washes: Wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1][4] This will deprotonate the benzenesulfonic acid, forming the water-soluble salt that will move into the aqueous layer.[1][4]
-
Silica Gel Chromatography: If aqueous washes are not sufficient, silica gel chromatography can be employed. Benzenesulfonic acid is highly polar and will adhere strongly to the silica gel, allowing for the elution of your less polar product.[1]
Q3: My product is base-sensitive. How can I remove unreacted benzenesulfonyl chloride without using a strong base like NaOH or KOH?
A3: For base-sensitive products, alternative quenching methods are available:
-
Quenching with Pyridine: Pyridine reacts with benzenesulfonyl chloride to form a sulfonylpyridinium intermediate, which is then hydrolyzed.[1] The resulting pyridinium salt is typically water-soluble and can be removed with a dilute acidic wash (e.g., 1 M HCl).[1]
-
Scavenger Resins: Solid-supported scavengers, like silica-bound amines (Si-NH₂), can be utilized.[1] These resins react with and bind the excess benzenesulfonyl chloride. The resin can then be easily removed by filtration, often eliminating the need for an aqueous workup.[1]
Comparison of Removal Methods
| Method | Reagent(s) | Mechanism | Advantages | Disadvantages |
| Aqueous Base Wash | NaOH, KOH, NaHCO₃ | Hydrolysis to the water-soluble benzenesulfonic acid salt.[1][5] | Inexpensive and effective for large-scale reactions. | Not suitable for products that are sensitive to bases. |
| Amine Quench | Aqueous NH₃, primary/secondary amines | Forms a water-soluble sulfonamide.[1] | Rapid and efficient quenching. | The amine and resulting sulfonamide must be easily separable from the desired product. |
| Pyridine Quench | Pyridine | Creation of a water-soluble sulfonylpyridinium salt.[1] | A milder alternative to strong bases. | Pyridine can sometimes be difficult to remove completely. |
| Scavenger Resins | Silica-bound amines (Si-NH₂) | Covalent binding of benzenesulfonyl chloride to the solid support.[1] | High product purity and avoids an aqueous workup. | More expensive than traditional quenching agents. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup (Base Quench)
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5 °C using an ice bath to manage the exothermic nature of the quenching process.
-
Quench: Slowly add a quenching solution (e.g., 1 M NaOH or saturated NaHCO₃) to the stirred reaction mixture. Monitor the reaction temperature to prevent a significant increase. Continue adding the quenching solution until all the benzenesulfonyl chloride has been consumed, which can be monitored by Thin Layer Chromatography (TLC).
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if your product is not already in an organic phase. Separate the aqueous and organic layers.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer using an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Protocol 2: Removal Using a Scavenger Resin
-
Add the Resin: To the completed reaction mixture, add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess benzenesulfonyl chloride).[1]
-
Stir: Allow the mixture to stir at room temperature. Monitor the disappearance of the benzenesulfonyl chloride spot by TLC to determine the completion of the scavenging.
-
Filter: Once the benzenesulfonyl chloride has been completely scavenged, filter the mixture to remove the resin.
-
Wash the Resin: Wash the collected resin with a small amount of the reaction solvent to ensure full recovery of the product.
-
Concentrate: Combine the filtrate and the washings, and then concentrate under reduced pressure to yield the purified product.[1]
Decision-Making Workflow
Caption: Decision tree for selecting a removal method.
References
N-Phenethylbenzenesulfonamide stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Phenethylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (yellowing or browning) of solid compound or solutions. | Oxidation of the phenethylamine moiety.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to air and light. For solutions, use de-gassed solvents. |
| Formation of a white precipitate in the solid compound upon exposure to air. | Reaction of the basic phenethylamine moiety with atmospheric carbon dioxide to form a carbonate salt.[1] | Ensure the container is tightly sealed. Store under an inert atmosphere. If precipitation occurs, the purity of the sample may be compromised. |
| Unexpected peaks in HPLC analysis of a recently prepared solution. | Rapid degradation at room temperature. The phenethylamine portion of the molecule can be unstable.[1] | Prepare fresh solutions for analysis. If stock solutions are required, store them at low temperatures (-20°C or -80°C) to minimize degradation.[1] |
| Loss of compound potency or inconsistent results in biological assays. | Degradation due to improper storage or handling. Hydrolysis of the sulfonamide bond under certain pH conditions. | Review storage conditions; ensure the compound is stored in a cool, dark, and dry place under an inert atmosphere. For buffered solutions, evaluate the pH stability of the compound. Sulfonamides are generally more stable at acidic pH. |
| Appearance of new, more polar impurities in HPLC under acidic conditions. | Acid-catalyzed hydrolysis of the sulfonamide bond. | If working in acidic conditions is necessary, conduct experiments at lower temperatures and for shorter durations. Use a stability-indicating HPLC method to monitor for the appearance of benzenesulfonic acid and phenethylamine. |
| Appearance of multiple degradation peaks after exposure to light. | Photodegradation of the aromatic rings and the amine functionality. | Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily related to its two main structural components: the phenethylamine moiety and the benzenesulfonamide moiety.
-
Oxidation: The phenethylamine portion is prone to oxidation, which can lead to the formation of phenylacetaldehyde and phenylacetic acid.[1]
-
Hydrolysis: The sulfonamide bond (S-N) can undergo hydrolysis, particularly under basic or strongly acidic conditions, cleaving the molecule into benzenesulfonic acid and phenethylamine. Sulfonamides are generally more stable in acidic pH.
-
Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[1] Some sulfonamides have been shown to be stable during pasteurization but can degrade at higher sterilization temperatures.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic rings and the amine group.[1]
2. How should this compound be stored to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, with refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) being optimal for long-term storage, especially for solutions.[1]
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation and reaction with carbon dioxide.[1]
-
Light: Protected from light by storing in amber-colored vials or in a dark place.
-
Moisture: In a dry environment, as moisture can facilitate hydrolysis.
3. What are the likely degradation products of this compound?
Based on the known degradation pathways of its constituent parts, the following degradation products can be anticipated:
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | Benzenesulfonic acid, Phenethylamine |
| Oxidation | Phenylacetaldehyde, Phenylacetic Acid, N-oxide derivatives |
| Photodegradation | Complex mixture of products resulting from reactions on the aromatic rings and the ethylamine bridge. |
4. How can I analyze for this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Key features of such a method would include:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., around 220-230 nm).
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability and degradation of this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
5. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
6. Thermal Degradation (Solution):
-
Heat 1 mL of the stock solution at 80°C for 48 hours.
-
After cooling, dilute the sample for HPLC analysis.
7. Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the sample for HPLC analysis.
Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Visualizations
The following diagrams illustrate key workflows and pathways related to the stability and degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Phenethylbenzenesulfonamide HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of N-Phenethylbenzenesulfonamide, with a primary focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2][3] In an ideal HPLC separation, peaks should be symmetrical or Gaussian in shape.[2] Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks are wider and can overlap with adjacent peaks, making accurate separation and quantification difficult.[2]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect, especially for low-concentration analytes.[2]
-
Inaccurate Quantification: The data system may struggle to correctly identify the start and end of a tailing peak, leading to imprecise and inaccurate peak area integration.[2]
Q2: What are the most common causes of peak tailing for a sulfonamide compound like this compound?
A2: For sulfonamides, which can possess basic functional groups, the most frequent cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase.[2] Specifically, the sulfonamide's amine group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][4] These interactions are particularly strong when the silanol groups are ionized (negatively charged) at mobile phase pH levels above 3.0.[2][4][5]
Other common causes include:
-
Co-elution with an interfering compound.[4]
Q3: What is an acceptable peak tailing or asymmetry factor?
A3: The degree of peak tailing is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). According to the USP, a tailing factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[5] A value close to 1.0 is ideal. While a Tailing Factor of ≤ 2 is often considered acceptable for in-house methods, values above 1.2 may indicate a potential issue that needs to be addressed.[3][8]
Troubleshooting Guide: HPLC Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment & Diagnosis
Before making any changes to your method, it's crucial to identify the potential source of the problem. The following flowchart illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Addressing Common Causes & Solutions
The following table summarizes common causes of peak tailing for this compound and provides specific solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic nitrogen in the sulfonamide can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.[2][4][5] | - Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups and minimize interactions.[4][7][8] Be mindful that the column should be stable at low pH. - Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to reduce their activity.[1][5] - Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions.[8] |
| Mobile Phase pH Close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5] | - Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For a basic compound, a lower pH is generally preferred. |
| Column Degradation or Contamination | Over time, columns can degrade, leading to voids in the packing material or accumulation of contaminants that can cause peak distortion.[1] | - Flush the Column: Flush the column with a strong solvent to remove contaminants.[1] - Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds and particulates.[1] - Replace the Column: If the performance does not improve after flushing, the column may need to be replaced.[1] |
| Sample Overload | Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to poor peak shape.[1][7] | - Reduce Injection Volume: Try injecting a smaller volume of the sample.[7] - Dilute the Sample: If reducing the volume is not feasible, dilute the sample and reinject.[1][7] |
| Extra-Column Dead Volume | Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[5][7] | - Use Narrow-Bore Tubing: Minimize the length and internal diameter of all tubing.[5] - Check Fittings: Ensure all fittings are properly connected and there are no gaps.[7] |
| Co-elution with an Impurity | A small, unresolved peak eluting on the tail of the main analyte peak can mimic peak tailing.[4] | - Change Detection Wavelength: If the impurity has a different UV spectrum, changing the detection wavelength may resolve the issue.[5] - Improve Separation: Adjust the mobile phase composition or gradient to improve the resolution between the analyte and the impurity.[4] |
Experimental Protocols
Proposed HPLC Method for this compound
This method is a starting point and may require optimization based on your specific instrumentation and sample matrix. It is adapted from a method for a structurally similar compound, 2-bromo-N-phenethylbenzenesulfonamide.[9]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[9]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain the desired concentrations.[9]
-
Sample Solution: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent.[9]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[9]
Physicochemical Properties of this compound Analogs
Understanding the properties of your analyte can aid in method development and troubleshooting. The following table provides computed and estimated properties for a closely related compound, which can be used as a reference.
| Property | Value (for 2-bromo-N-phenethylbenzenesulfonamide) | Source |
| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[10] |
| Molecular Weight | 340.24 g/mol | PubChem[10] |
| XLogP3-AA (LogP) | 3.5 | PubChem[10] |
| Hydrogen Bond Donor Count | 1 | PubChem[10] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[10] |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. | Estimated[10] |
This information suggests that this compound is a relatively nonpolar compound, making it well-suited for reversed-phase HPLC. Its potential for hydrogen bonding indicates that interactions with the stationary phase and mobile phase components will be important factors in its retention and peak shape.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Resolving co-eluting impurities in N-Phenethylbenzenesulfonamide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting impurities during the chromatographic analysis of N-Phenethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: I am observing a broad or shouldered peak for this compound. How can I determine if this is due to a co-eluting impurity?
A1: A broad or asymmetric peak can be an indication of a co-eluting impurity. The first step is to assess peak purity.
-
Using a Photodiode Array (PDA) Detector: A PDA detector is a powerful tool for an initial assessment of peak purity.[1] It acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it suggests the peak is pure.[1][2] If they differ, it indicates the presence of a co-eluting species.[1]
-
Employ Mass Spectrometry (MS) Detection: Coupling your Liquid Chromatography (LC) system to a mass spectrometer is a highly effective method for detecting co-eluting impurities.[1] An MS detector can distinguish between compounds with different mass-to-charge ratios (m/z) even if they elute at the same time.[1] A shift in the mass spectral profile across the chromatographic peak is a strong indicator of co-elution.[1][3]
Q2: My PDA analysis suggests a pure peak, but I still suspect a co-eluting impurity. What are the next steps?
A2: This can occur if the impurity has a very similar UV spectrum to this compound or is present at low levels.[1] In this case, forced degradation studies can be invaluable. By intentionally stressing the this compound sample under various conditions (acidic, basic, oxidative, thermal, photolytic), you can generate potential degradation products.[4][5][6] Analyzing these stressed samples can help identify likely impurities and confirm if they co-elute with the main peak under your current method conditions.[1]
Q3: How can I modify my existing HPLC method to resolve a known co-eluting impurity?
A3: To improve the separation of co-eluting peaks, you need to alter the chromatographic selectivity, efficiency, or retention.[7] A systematic approach is recommended:
-
Adjust Mobile Phase Composition: This is often the most powerful and straightforward approach.[8]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa.[3][7][8] The different solvent properties can alter selectivity.
-
Modify Mobile Phase pH: For ionizable compounds, slight adjustments to the pH of the aqueous portion of the mobile phase can significantly change the retention times and improve resolution.[9][10][11]
-
Alter Mobile Phase Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent will increase retention times, which may improve separation.[8][9]
-
Incorporate Buffers or Ion-Pairing Agents: Using buffers can control the ionization of analytes and improve peak shape, while ion-pairing agents can influence the retention of charged compounds.[9][10]
-
-
Change the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column chemistry provides a different separation mechanism.[3][8][12]
-
Optimize Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can reduce mobile phase viscosity, potentially leading to sharper peaks and better resolution.[12][13] A typical starting point is to experiment within a 25-40°C range.[11]
-
Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for interaction with the stationary phase, though this will increase the analysis time.[9][13]
-
Troubleshooting Guide: Summary of Parameters to Adjust
The following table summarizes key chromatographic parameters that can be adjusted to improve peak resolution.
| Parameter | Strategy for Better Resolution | Expected Outcome | Reference |
| Mobile Phase | Change organic modifier (e.g., Acetonitrile to Methanol) | Alters selectivity (α) | [8][9] |
| Adjust pH of the aqueous phase | Changes retention and selectivity for ionizable compounds | [7][9][10] | |
| Decrease percentage of organic solvent (%B) | Increases retention factor (k) | [8] | |
| Introduce a gradient or optimize the existing gradient | Improves separation of complex mixtures with a wide polarity range | [7][9] | |
| Stationary Phase | Switch to a column with different chemistry (e.g., C18 to Phenyl) | Alters selectivity (α) | [3][7][9] |
| Use a column with smaller particle size (e.g., 5 µm to sub-2 µm) | Increases efficiency (N), leading to sharper peaks | [8][9] | |
| Increase column length | Increases efficiency (N) | [9] | |
| Operating Conditions | Decrease mobile phase flow rate | Increases interaction time, potentially improving resolution | [10][13] |
| Increase column temperature | Decreases viscosity, improves mass transfer, and can alter selectivity | [10][11][13] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to resolve specific co-eluting impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.[14]
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Acetonitrile (HPLC grade).[14]
-
Water (HPLC grade).[14]
-
Formic acid (analytical grade).[14]
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve and dilute to the desired concentration using the mobile phase as the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[14]
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products that might co-elute with the main compound.[4][5]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a concentration of approximately 1 mg/mL.[6]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours.[1][6]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 2-8 hours.[1][6]
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1][6]
-
Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[1]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.[1][6]
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration with the mobile phase.
-
Analyze all samples by HPLC to identify any new peaks and check for co-elution with the main this compound peak.[1]
Visual Workflow and Parameter Relationships
The following diagrams illustrate the logical workflow for troubleshooting co-elution and the relationship between key chromatographic parameters.
Caption: Logical workflow for troubleshooting co-eluting peaks.
Caption: Relationship between chromatographic parameters and peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mastelf.com [mastelf.com]
- 11. benchchem.com [benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
N-Phenethylbenzenesulfonamide solubility problems in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-Phenethylbenzenesulfonamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This is a common issue for hydrophobic compounds like this compound. The precipitation is primarily due to a phenomenon known as "solvent shift." While this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is predicted to be very low. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases drastically, causing the compound to crash out of the solution as it is no longer soluble in the predominantly aqueous environment.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell-based assays, a final DMSO concentration of less than 1% (v/v) is recommended, and for particularly sensitive cell lines, it is advisable to keep it below 0.5%.[2] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the biological system.
Q3: How can I visually assess the solubility of this compound in my buffer?
A3: A simple visual inspection can be quite effective. Prepare serial dilutions of your compound in the assay buffer in a clear microplate. Visually inspect the wells for any signs of precipitation, such as cloudiness, turbidity, or visible particles, against a dark background.[2] For a more quantitative assessment, you can measure the light scattering of the solutions using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[3]
Q4: Could the precipitation I'm observing be something other than my compound?
A4: While it is most likely the compound, precipitation can also be caused by interactions with components in your cell culture media, such as proteins and salts, especially after temperature shifts (e.g., removing from a refrigerator) or changes in pH.[4][5] To confirm, you can run a control experiment by adding the same amount of DMSO (without the compound) to your buffer to see if any precipitation occurs.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[2] | A more gradual change in solvent polarity can prevent the compound from crashing out of solution. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[2] | Improved mixing can help to keep the compound in a supersaturated state for a longer period. |
| Buffer Composition | Test the solubility in different buffer systems or simplify the buffer composition if possible. | Certain salts or components in the buffer may be promoting precipitation; switching buffers may improve solubility.[6] |
Issue 2: Compound precipitates over the course of the assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.[2] | The compound will remain soluble throughout the assay at a concentration below its thermodynamic solubility limit. |
| Temperature Fluctuations | Ensure all assay components and the environment are maintained at a constant, controlled temperature.[4] | Stable temperature conditions will prevent temperature-induced precipitation. |
| Compound Instability | Assess the stability of this compound in the assay buffer over the time course of the experiment. | If the compound is degrading, the degradation products may be less soluble. A shorter assay incubation time may be necessary.[2] |
| Adsorption to Labware | Use low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay, e.g., 0.01%) can also help.[6] | This will mitigate the loss of the compound from the solution due to adsorption onto plastic surfaces. |
Data Presentation
While experimentally determined solubility data for this compound is not widely available, its physicochemical properties can be predicted based on its structure. The predicted octanol-water partition coefficient (XLogP3-AA) for the closely related N-Phenethyl-p-toluenesulfonamide is 3.2, indicating a high degree of lipophilicity and consequently, low aqueous solubility.[7]
The following tables provide estimated solubility and a summary of common co-solvents used for poorly soluble sulfonamides.
Table 1: Predicted Physicochemical Properties and Estimated Solubility of this compound
| Property | Predicted Value/Estimation | Implication for Biological Assays |
| Molecular Weight | ~261.34 g/mol | Standard for a small molecule. |
| Predicted LogP | > 3 | High lipophilicity, low aqueous solubility expected. |
| Aqueous Solubility | Very Low (<10 µg/mL) | Significant challenges in preparing aqueous solutions for assays. |
| DMSO Solubility | High (>10 mg/mL) | Good for preparing high-concentration stock solutions.[6] |
| Ethanol Solubility | Moderate | Can be used as a co-solvent, but may have higher cellular toxicity than DMSO. |
Table 2: Common Co-solvents and Additives for Enhancing Sulfonamide Solubility
| Co-solvent/Additive | Typical Starting Concentration | Considerations |
| DMSO | < 1% (v/v) in final assay | Potential for cellular toxicity and assay interference at higher concentrations.[2] |
| Ethanol | < 1% (v/v) in final assay | Can be more cytotoxic than DMSO for some cell lines. |
| Polyethylene Glycol (PEG) | 1-10% (v/v) | Can enhance solubility but may also have a fluorescent background. |
| Cyclodextrins | 1-10 mM | Forms inclusion complexes to increase aqueous solubility; may alter compound activity.[6] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Can bind to and solubilize hydrophobic compounds, but may also sequester the compound, reducing its effective free concentration. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which is critical for identifying the maximum soluble concentration for your assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plates
-
Plate shaker
-
Vacuum manifold
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the filter plate containing a larger volume (e.g., 98 µL) of PBS. This will result in a 2% DMSO concentration.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Filter the solutions through the filter plate into the UV-transparent collection plate using a vacuum manifold. This step removes any precipitated compound.
-
Measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).
-
Calculate the concentration of the soluble compound in each well by comparing the absorbance to a standard curve prepared in 2% DMSO/PBS. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add this compound to the cyclodextrin solution while stirring continuously. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.
-
Continue stirring the mixture for 24-48 hours at a constant temperature (e.g., room temperature or slightly elevated).
-
Filter the solution to remove any undissolved compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex and can be used for biological assays. The concentration of the solubilized compound should be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting this compound precipitation in biological assays.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenethyl-p-toluenesulfonamide | C15H17NO2S | CID 225587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Predicting aqueous solubility of environmentally relevant compounds from molecular features: a simple but highly effective four-dimensional model based on Project to Latent Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Minimizing off-target effects of N-Phenethylbenzenesulfonamide
Disclaimer: The following information is provided as a technical guide for researchers and is based on the known pharmacology of the phenethylamine and benzenesulfonamide chemical classes. Currently, there is limited publicly available data specifically for N-Phenethylbenzenesulfonamide. The potential off-target effects and troubleshooting advice are therefore inferred from the activities of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific data for this compound is limited, its chemical structure suggests potential interactions with several biological targets. The phenethylamine moiety is known for its stimulant properties and can interact with aminergic systems. The benzenesulfonamide group is a common feature in many bioactive compounds. Therefore, potential off-target effects could include:
-
Cardiovascular effects: Increased heart rate and blood pressure due to interaction with adrenergic receptors.[[“]]
-
Neurological effects: Behavioral changes, neurotoxicity, and interactions with dopamine and serotonin receptors.[[“]][2]
-
Interactions with various enzymes: The sulfonamide group can bind to a wide range of enzymes.
Q2: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?
A2: A systematic approach is crucial to distinguish on-target from off-target effects. This can involve:
-
Dose-response analysis: Compare the concentration range at which the unexpected phenotype occurs with the on-target activity. A significant difference in potency may suggest an off-target effect.
-
Use of structurally unrelated controls: Employ a compound with a different chemical structure that is known to act on the same primary target. If this control does not produce the same unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.
-
Target engagement assays: Confirm that the compound is interacting with its intended target in your experimental system at the concentrations used.
Q3: What initial steps can I take to minimize potential off-target effects in my experiments?
A3: To improve the specificity of your experiments, consider the following:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Optimize experimental conditions: Factors such as incubation time and cell density can influence compound activity and off-target effects.
-
Consult compound screening databases: Check databases like ChEMBL for bioactivity data on structurally similar molecules to anticipate potential off-target interactions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cell toxicity at expected therapeutic concentrations | The compound may be interacting with essential cellular machinery or ion channels. | Perform a comprehensive cytotoxicity profiling across a wide range of concentrations. Consider a broad-panel off-target screening to identify interactions with known toxicopharmacological targets. |
| Inconsistent results between different cell lines | The expression levels of the off-target protein may vary between cell lines. | Verify the expression of the primary target in all cell lines used. If the on-target expression is consistent, consider that a variable off-target is responsible for the discrepancy. |
| Observed phenotype does not match the known function of the intended target | The compound is likely acting on an alternative signaling pathway through an off-target interaction. | Utilize computational tools to predict potential off-target interactions.[5][6] Perform phenotypic screening to assess the compound's impact on various cellular processes.[7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding of this compound to its intended target protein in a cellular environment.
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Antibodies for the target protein (for Western blot) or reagents for other protein detection methods.
Methodology:
-
Treat cultured cells with this compound at various concentrations and a vehicle control (DMSO).
-
After incubation, harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots for heat treatment.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another appropriate detection method.
-
Binding of this compound to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.
Signaling and Workflow Diagrams
References
- 1. consensus.app [consensus.app]
- 2. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. ChEMBL - ChEMBL [ebi.ac.uk]
- 4. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Enhancing the biological activity of N-Phenethylbenzenesulfonamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving N-Phenethylbenzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low or no biological activity in my assay. What are the potential causes?
A1: Several factors could contribute to lower-than-expected biological activity. Consider the following:
-
Compound Solubility: this compound derivatives can have poor aqueous solubility. Ensure your compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay medium. Precipitates can lead to inaccurate concentrations and reduced activity.
-
Structure-Activity Relationship (SAR): The biological activity of these derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:
-
The Bridge Linking Phenyl Moieties: Replacing a sulfonate bridge with a sulfonamide can significantly alter activity. For instance, some studies show that N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives exhibit greater antiproliferative activity than their N-phenylureidobenzenesulfonamide (PUB-SA) counterparts.[1]
-
Substituents on the Aromatic Rings: The type and position of substituents on the phenyl rings are critical. Larger, more hydrophobic substituents on the aromatic ring tend to increase inhibitory potency against certain enzymes like acetylcholinesterase (AChE).[2]
-
-
Assay Conditions: Ensure your experimental conditions are optimal. This includes pH, temperature, incubation time, and the concentration of other reagents.
-
Compound Integrity: Verify the purity and stability of your compound. Degradation during storage or handling can lead to a loss of activity.
Q2: I am observing high background noise or off-target effects in my cell-based assays. How can I troubleshoot this?
A2: High background or off-target effects can be addressed by:
-
Optimizing Compound Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. High concentrations may lead to non-specific cytotoxicity.
-
Solvent Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for your compound) to account for any effects of the solvent on the cells.
-
Purity Analysis: Ensure the purity of your synthesized compound. Impurities from the synthesis process can have their own biological effects.
-
Counter-Screening: If you are targeting a specific enzyme or pathway, consider performing counter-screens against related targets to assess selectivity.
Q3: How do I choose the right experimental model to test the efficacy of my this compound derivatives?
A3: The choice of experimental model depends on the intended therapeutic application:
-
Anticancer Activity: A variety of cancer cell lines can be used for initial screening, such as HT-29 (colon), M21 (melanoma), and MCF-7 (breast).[1] For in vivo studies, tumor models like HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membranes have been used.[3]
-
Antimicrobial Activity: Standard bacterial and fungal strains can be used to assess antimicrobial potential. For example, E. coli, S. aureus, P. aeruginosa, and C. albicans are commonly used.[4][5]
-
Enzyme Inhibition: For enzyme-specific inhibitors, such as those targeting acetylcholinesterase, purified enzyme assays are the primary choice.[2]
Troubleshooting Guides
Low Yield During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low product yield after reaction. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if the starting material is still present. |
| Side reactions. | Optimize the reaction conditions, such as solvent, temperature, and catalyst. Ensure the use of dry solvents and an inert atmosphere if reagents are sensitive to moisture or air. | |
| Loss of product during workup or purification. | Use appropriate purification techniques. For column chromatography, select a suitable solvent system to ensure good separation. Minimize the number of transfer steps to avoid mechanical losses. |
Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Poor compound solubility leading to precipitation. | Visually inspect the wells for any precipitate. Prepare a fresh stock solution and ensure complete dissolution before adding to the assay plate. Consider using a different solvent or a solubilizing agent if solubility issues persist. |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with media. | |
| Batch-to-batch variation in compound activity. | Inconsistent purity of synthesized batches. | Perform analytical characterization (e.g., NMR, Mass Spectrometry, HPLC) to confirm the identity and purity of each new batch. |
| Degradation of compound stock solution. | Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Antiproliferative Activity of Representative this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| PUB-SO 4 | HT-29 | < 1 | [1] |
| PUB-SO 46 | M21 | < 1 | [1] |
| Cisplatin | HT-29 | 1.5 | [1] |
| Cisplatin | M21 | 2.5 | [1] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound Class | Aromatic Substituent (R) | AChE IC₅₀ (µM) | Reference |
| Benzenesulfonamides | -H | > 100 | [2] |
| Benzenesulfonamides | 4-Phenyl | 1.5 | [2] |
| Benzenesulfonamides | 4-(4-Chlorophenyl) | 0.8 | [2] |
| Benzenesulfonamides | 3-Naphthyl | 0.5 | [2] |
Experimental Protocols
Protocol 1: Determination of Antiproliferative Activity using Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI/NIH Developmental Therapeutics Program.[1]
-
Cell Plating: Plate cells in 96-well plates at the appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a modified version of Ellman's method.[2]
-
Reagent Preparation: Prepare solutions of AChE, the test compound, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).
-
Pre-incubation: In a 96-well plate, pre-incubate the AChE solution with various concentrations of the this compound derivative for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB.[2]
-
Measurement: Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion at 412 nm over time using a microplate reader.[2]
-
Data Analysis: Calculate the reaction rate from the change in absorbance. Determine the percentage of inhibition for each compound concentration by comparing the rate to a control without the inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Visualizations
Caption: Experimental workflow for enhancing the biological activity of this compound derivatives.
Caption: Postulated mechanism of action for certain antiproliferative this compound derivatives.[1]
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Phenethylbenzenesulfonamide and Other Sulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Phenethylbenzenesulfonamide with other sulfonamide-based inhibitors. While specific quantitative inhibitory data for this compound is not extensively available in the public domain, this document will explore its potential biological activities by examining structurally related benzenesulfonamide derivatives. The comparison is based on available in-vitro data for other sulfonamides, focusing on their inhibitory concentrations against various enzymatic targets.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, characterized by a phenethyl group attached to the sulfonamide nitrogen, represents a specific modification of this versatile scaffold, suggesting its potential as a bioactive molecule, particularly as an enzyme inhibitor.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of sulfonamide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where a lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various N-substituted and ring-substituted benzenesulfonamides against different enzyme targets. This data provides a basis for understanding the structure-activity relationships within the sulfonamide class and for postulating the potential activity of this compound.
Table 1: Inhibition of Carbonic Anhydrases by Benzenesulfonamide Derivatives
| Compound/Series | Target Isoform | Inhibition Constant (Ki) |
| Acetazolamide (Standard) | hCA I | 250 nM |
| hCA II | 12 nM | |
| hCA IX | 25 nM | |
| hCA XII | 5.7 nM | |
| 4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide | hCA I | 41.5 nM |
| hCA II | 30.1 nM | |
| hCA IX | 38.9 nM | |
| hCA XII | 12.4 nM | |
| 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide | hCA I | 1500 nM |
| hCA II | 755 nM | |
| hCA IX | 1.5 nM | |
| hCA XII | 0.8 nM |
Data compiled from publicly available research literature.[1][2]
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted) | S. aureus | 3.9 µg/mL |
| A. xylosoxidans | 3.9 µg/mL | |
| N-Butyl-1-[(4-Methylphenyl)Sulphonyl]Pyrolidine-2-Carboxamide | P. aeruginosa | 6.67 mg/mL |
| S. typhi | 6.45 mg/mL | |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
Data compiled from publicly available research literature.[3][4][5]
Table 3: Inhibition of Cholinesterases by N-substituted Benzenesulfonamides
| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) |
| Benzenesulfonamides | -H | > 100 |
| 4-Phenyl | 1.5 | |
| 4-(4-Chlorophenyl) | 0.8 | |
| 3-Naphthyl | 0.5 |
Note: The IC50 values presented are representative examples derived from SAR studies of similar compound classes and are intended for comparative purposes.[6] While data for Butyrylcholinesterase (BChE) is not specified, AChE is a closely related enzyme.
Signaling Pathways and Mechanisms of Action
Sulfonamides exert their biological effects by inhibiting key enzymes in various signaling and metabolic pathways.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in physiological processes like pH regulation and fluid secretion. In certain cancers, the overexpression of specific CA isoforms, such as CA IX and CA XII, contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamide inhibitors bind to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of N-Phenethylbenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-Phenethylbenzenesulfonamide analogs, a class of compounds demonstrating a wide spectrum of therapeutic potential. By summarizing key experimental data and outlining methodologies, this document aims to facilitate further research and development in this promising area of medicinal chemistry. The benzenesulfonamide scaffold is a cornerstone in drug discovery, with derivatives exhibiting anticancer, antimicrobial, and enzyme-inhibiting properties.[1]
Quantitative Analysis of Biological Activity
The biological efficacy of this compound analogs and related benzenesulfonamide derivatives has been evaluated across various assays, targeting different cell lines and enzymes. The following table summarizes the inhibitory activities (IC50) of representative compounds, offering a quantitative comparison of their potency.
| Compound Class | Target Cell Line/Enzyme | Aromatic Substituent (R) | IC50 (µM) | Reference |
| N-[2-(diethylamino)ethyl]benzenesulfonamide | Acetylcholinesterase (AChE) | -H | > 100 | [2] |
| 4-Phenyl | 1.5 | [2] | ||
| 4-(4-Chlorophenyl) | 0.8 | [2] | ||
| 3-Naphthyl | 0.5 | [2] | ||
| N-[2-(diethylamino)ethyl]benzenemethanesulfonamide | Acetylcholinesterase (AChE) | -H | > 50 | [2] |
| 4-Phenyl | 10 | [2] | ||
| 4-(4-Chlorophenyl) | 5.2 | [2] | ||
| 3-Naphthyl | 3.1 | [2] | ||
| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) | HT-1080 Fibrosarcoma | Varied Substituents | Nanomolar Range | [3] |
| 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamide | Membrane-bound Phospholipase A2 | N-(1-Benzyl-4-piperidinyl) | 0.028 | [4] |
| N-(Phenylalkyl)piperidine | 0.009 | [4] | ||
| N-(1H-indazol-6-yl)benzenesulfonamide | Polo-like kinase 4 (PLK4) | K22 | 0.0001 | [5] |
| MCF-7 (Breast Cancer) | K22 | 1.3 | [5] | |
| N-amido-phenylsulfonamide | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | MPO-0186 | 0.49 | [6] |
| A549 (Lung Cancer) | MPO-0186 | 0.24 | [6] | |
| Benzenesulfonamide Derivatives | U87 (Glioblastoma) | AL106 | ~4 (at 10µM) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the biological activity of this compound analogs.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure the activity of acetylcholinesterase and the inhibitory potency of compounds.[2]
Reagents and Materials:
-
Acetylcholinesterase (AChE) solution
-
Test compound solutions at various concentrations
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogenic reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
An AChE solution in phosphate buffer is pre-incubated with different concentrations of the test compound for a set duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[2]
-
The enzymatic reaction is initiated by adding the substrate (ATCI) and the chromogenic reagent (DTNB).[2]
-
AChE hydrolyzes ATCI into thiocholine and acetate.[2]
-
The resulting thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion.[2]
-
The absorbance of TNB is monitored spectrophotometrically at 412 nm over time.[2]
-
The rate of the reaction is determined from the change in absorbance.[2]
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing its reaction rate to that of a control (without the inhibitor).[2]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Reagents and Materials:
-
Cancer cell lines (e.g., U87, MCF-7)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and incubated for 24 hours to allow for attachment.[7]
-
The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO). A positive control such as cisplatin is also included.[7]
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the synthesis and biological evaluation of this compound analogs, the following diagrams illustrate a general synthetic pathway and a typical experimental workflow.
Caption: General synthetic route for this compound analogs.
Caption: Typical workflow for evaluating the biological activity of novel compounds.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in the N-[2-(diethylamino)ethyl]benzenesulfonamide series targeting AChE, larger and more hydrophobic substituents on the aromatic ring lead to increased inhibitory activity.[2] This suggests that these substituents may interact favorably with hydrophobic pockets in the enzyme's active site. The direct attachment of the sulfonamide group to the aromatic ring also appears to be beneficial for binding, as the benzenesulfonamide series generally shows greater potency than the benzenemethanesulfonamide series.[2] Similarly, for carbonic anhydrase inhibitors, the tail groups of the benzenesulfonamide-based inhibitors modulate isoform specificity, which is crucial for reducing off-target effects.[8] These findings underscore the importance of rational drug design in optimizing the biological activity of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal validation of N-Phenethylbenzenesulfonamide bioactivity
An Orthogonal Validation Strategy for the Bioactivity of N-Phenethylbenzenesulfonamide as a Putative ERK2 Kinase Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological activity is a critical step in the drug discovery pipeline. Relying on a single assay can be misleading; therefore, employing orthogonal methods—distinct and independent assays that measure the same biological endpoint through different analytical principles—is essential for robustly confirming a compound's on-target activity and mechanism of action.[1]
This guide presents a framework for the orthogonal validation of this compound, a synthetic compound from the sulfonamide class. Due to the limited publicly available data on its specific bioactivity, we hypothesize that this compound acts as an inhibitor of the Extracellular signal-Regulated Kinase 2 (ERK2). ERK2 is a key component of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, making it a significant therapeutic target.[2]
To objectively assess the performance of this compound, this guide will compare its hypothetical bioactivity with that of two well-characterized, clinical-stage ERK1/2 inhibitors: Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994).[3]
Comparative Bioactivity Data
The following table summarizes hypothetical quantitative data from a primary biochemical assay and two orthogonal validation methods: a cell-based assay and a biophysical assay. This allows for a direct comparison of the potency and target engagement of this compound against established alternatives.
| Compound | Primary Assay | Orthogonal Method 1 (Cell-Based) | Orthogonal Method 2 (Biophysical) |
| Biochemical Kinase Assay (IC50) | Phospho-ERK Western Blot (EC50) | Cellular Thermal Shift Assay (ΔTm) | |
| This compound | 85 nM | 250 nM | + 4.2 °C |
| Ulixertinib (BVD-523) | <1 nM[4] | 180 nM[5] | + 5.8 °C |
| Ravoxertinib (GDC-0994) | 3.1 nM (ERK2)[3] | 150 nM | + 5.1 °C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the results.
Primary Validation: Biochemical Kinase Assay (In Vitro)
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified ERK2 kinase.
Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) is used to quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher luminescence signal.[6]
Methodology:
-
A dilution series of this compound, a positive control (Ulixertinib), and a negative control (DMSO) is prepared in a 96-well plate.
-
Purified, active ERK2 enzyme and a suitable substrate (e.g., myelin basic protein) are added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Orthogonal Validation 1: Phospho-ERK Western Blot (Cell-Based)
Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of ERK, which is a direct indicator of its activation state.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) in cell lysates after treatment with the inhibitor and stimulation of the MAPK pathway.
Methodology:
-
Human melanoma A375 cells, which harbor a BRAF V600E mutation leading to constitutive ERK pathway activation, are seeded in 6-well plates.
-
Cells are treated with varying concentrations of this compound or control compounds for 2 hours.
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). An antibody for total ERK1/2 is used on a separate blot as a loading control.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the EC50 value (the concentration required to reduce p-ERK levels by 50%) is determined.
Orthogonal Validation 2: Cellular Thermal Shift Assay (CETSA) (Biophysical)
Objective: To provide direct evidence of target engagement by measuring the thermal stabilization of ERK2 in cells upon binding of this compound.[1]
Principle: The binding of a small molecule inhibitor to its target protein increases the protein's thermal stability. CETSA measures this change in the melting temperature (Tm) of the target protein inside intact cells.
Methodology:
-
A375 cells are cultured and treated with this compound or a vehicle control (DMSO) for 1 hour.
-
The treated cells are harvested and resuspended in PBS.
-
The cell suspension is divided into aliquots, which are then heated to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
The cells are lysed by freeze-thaw cycles.
-
The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
The supernatant (soluble fraction) is collected, and the amount of soluble ERK2 at each temperature is determined by Western blot.
-
A melting curve is generated by plotting the amount of soluble ERK2 as a function of temperature for both treated and untreated samples.
-
The shift in the melting temperature (ΔTm) is calculated, with a positive shift indicating target engagement by the inhibitor.
Visualizations
Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for this compound within the MAPK/ERK signaling cascade.
Caption: Hypothesized inhibition of ERK2 by this compound in the MAPK pathway.
Experimental Workflow
This diagram outlines the logical progression of experiments for the orthogonal validation of a hit compound like this compound.
Caption: Workflow for the orthogonal validation of this compound's bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthesis Methods for N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three distinct synthesis methods for N-Phenethylbenzenesulfonamide, a versatile scaffold in medicinal chemistry. We will delve into the classical approach, a modern one-pot synthesis, and the innovative Sulfur(VI)-Phenolate Exchange (SuPhenEx) reaction. This objective analysis, supported by experimental data, aims to empower researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three synthesis methods, providing a clear and concise comparison of their performance.
| Parameter | Method 1: Classical Synthesis | Method 2: One-Pot Synthesis from Thiophenol | Method 3: Sulfur(VI)-Phenolate Exchange (SuPhenEx) |
| Starting Materials | 2-Phenylethylamine, Benzenesulfonyl Chloride | Thiophenol, 2-Phenylethylamine, N-Chlorosuccinimide (NCS) | 4-Nitrophenyl benzenesulfonate, 2-Phenylethylamine |
| Reaction Yield | ~85-95% | ~90-98%[1][2] | >95%[3][4] |
| Reaction Time | 2-4 hours | 30-60 minutes[2] | 5-15 minutes[3] |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Key Reagents & Solvents | Pyridine, Dichloromethane | Acetonitrile, Tetrabutylammonium chloride | Acetonitrile |
| Work-up Procedure | Aqueous work-up, extraction | Filtration, evaporation | Filtration through silica plug |
| Purity (Post-Workup) | High (after purification) | High | Very High |
| Environmental Impact | Use of chlorinated solvents and pyridine | Milder solvents, but uses a chlorinated reagent | "Click" chemistry, minimal byproducts |
| Scalability | Well-established | Potentially high | Excellent |
Experimental Protocols: Detailed Methodologies
Method 1: Classical Synthesis via Benzenesulfonyl Chloride
This well-established method involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[5]
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl Chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2-phenylethylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 eq) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: One-Pot Synthesis from Thiophenol
This efficient method involves the in-situ generation of benzenesulfonyl chloride from thiophenol, which then reacts with 2-phenylethylamine in the same pot.[1][2]
Materials:
-
Thiophenol
-
N-Chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride
-
Acetonitrile
-
Water
-
2-Phenylethylamine
Procedure:
-
To a stirred solution of thiophenol (1.0 eq) and tetrabutylammonium chloride in acetonitrile and a small amount of water, add NCS portion-wise at room temperature.
-
Stir the mixture for 10-15 minutes to form the benzenesulfonyl chloride in situ.
-
Add 2-phenylethylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 20-45 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered to remove any solids, and the solvent evaporated to yield the product. Further purification can be performed if necessary.
Method 3: Sulfur(VI)-Phenolate Exchange (SuPhenEx)
This "click" chemistry approach offers a rapid and high-yielding synthesis under mild conditions, utilizing a stable sulfonate precursor.[3][4]
Materials:
-
4-Nitrophenyl benzenesulfonate
-
2-Phenylethylamine
-
Acetonitrile
Procedure:
-
Dissolve 4-nitrophenyl benzenesulfonate (1.0 eq) and 2-phenylethylamine (1.1 eq) in acetonitrile in a vial.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5-15 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be directly purified by passing it through a short silica plug to remove the 4-nitrophenol byproduct, yielding the pure this compound.
Mandatory Visualization: Diagrams
Caption: Comparative workflow of the three synthesis methods.
Benzenesulfonamides are known to exhibit a range of biological activities, including the inhibition of carbonic anhydrases, which are involved in cancer progression. The inhibition of carbonic anhydrase IX (CAIX), a tumor-associated enzyme, is a promising anti-cancer strategy.
Caption: Signaling pathway of carbonic anhydrase IX inhibition.
References
- 1. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to a Newly Validated HPLC Method for the Quantification of N-Phenethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive evaluation of a novel, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-Phenethylbenzenesulfonamide. The performance of this new method is objectively compared against an alternative analytical approach, supported by detailed experimental data. This document provides in-depth protocols and validation results to assist researchers and quality control analysts in making informed decisions for their analytical needs.
Introduction
This compound is a molecule of interest in pharmaceutical research. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for its quantification in various stages of drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its speed, sensitivity, and reproducibility.[2] Method validation is a regulatory requirement that ensures an analytical method is suitable for its intended purpose, providing consistent and reliable results.[3] This guide details the validation of a new reversed-phase HPLC (RP-HPLC) method and compares it with an alternative method, following the International Council for Harmonisation (ICH) guidelines.[2][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used for this validation.
-
Chemicals and Reagents: this compound reference standard was of certified purity. HPLC grade acetonitrile, methanol, and water were used. Formic acid of analytical grade was also utilized.
New HPLC Method Protocol (Method A)
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-8 min: 50% B to 70% B
-
8-9 min: 70% B to 50% B
-
9-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 235 nm
-
Run Time: 12 minutes
Alternative HPLC Method Protocol (Method B)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase (Isocratic): Acetonitrile and 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): 10 mg of this compound reference standard was accurately weighed and dissolved in 10 mL of methanol.
-
Working Standard Solutions: A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: A sample containing this compound was accurately weighed, dissolved in methanol with sonication, and diluted to the final concentration with the mobile phase. The solution was filtered through a 0.45 µm syringe filter prior to injection.
Method Validation and Comparative Data
The new HPLC method (Method A) was validated according to ICH Q2(R1) guidelines, and its performance was compared to the alternative method (Method B).[5] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[4] For both methods, a solution containing a placebo and a spiked sample were injected. No interfering peaks were observed at the retention time of this compound in the placebo chromatogram, demonstrating the specificity of both methods.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Table 1: Linearity and Range Data
| Parameter | Method A (New Method) | Method B (Alternative Method) |
| Range (µg/mL) | 5 - 150 | 10 - 200 |
| Regression Equation | y = 25431x + 1254 | y = 18765x + 2341 |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 |
| Y-intercept (% of response at 100% conc.) | 0.85 | 1.52 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). The percent recovery was then calculated.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Method A (New Method) - % Recovery (n=3) | Method B (Alternative Method) - % Recovery (n=3) |
| 80% | 99.8 ± 0.5 | 98.7 ± 0.8 |
| 100% | 100.5 ± 0.3 | 101.2 ± 0.6 |
| 120% | 100.2 ± 0.4 | 100.8 ± 0.7 |
| Average Recovery (%) | 100.17 | 100.23 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a 100 µg/mL standard solution on the same day.[3] Intermediate precision was determined by analyzing the same sample on three different days.
Table 3: Precision Data (%RSD)
| Parameter | Method A (New Method) | Method B (Alternative Method) |
| Repeatability (n=6) | 0.45% | 0.82% |
| Intermediate Precision (n=3 days) | 0.95% | 1.35% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] They were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Table 4: LOD and LOQ Data
| Parameter | Method A (New Method) | Method B (Alternative Method) |
| LOD (µg/mL) | 0.5 | 1.2 |
| LOQ (µg/mL) | 1.5 | 3.6 |
Robustness
The robustness of the new method (Method A) was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The parameters tested were flow rate (±0.04 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits for all variations.
Table 5: Robustness Data for Method A
| Parameter Varied | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Nominal | 6.2 | 1.1 | 9800 |
| Flow Rate (+10%) | 5.6 | 1.1 | 9750 |
| Flow Rate (-10%) | 6.8 | 1.2 | 9820 |
| Temperature (+2 °C) | 6.1 | 1.1 | 9850 |
| Temperature (-2 °C) | 6.3 | 1.1 | 9780 |
Visualized Workflows
Caption: Diagram 1: HPLC Method Validation Workflow.
Caption: Diagram 2: Relationship of Validation Parameters.
Comparison Summary and Conclusion
This guide provides a detailed comparison of a newly developed HPLC method (Method A) against an alternative method (Method B) for the quantification of this compound.
-
Performance: The new method (Method A) demonstrates superior performance in several key areas. It exhibits better precision, as indicated by lower %RSD values for both repeatability and intermediate precision (Table 3). Furthermore, it shows significantly better sensitivity with lower LOD and LOQ values (Table 4), making it more suitable for detecting trace amounts of the analyte.
-
Efficiency: With a shorter run time of 12 minutes, including re-equilibration, Method A offers a higher throughput compared to Method B, which is advantageous in a high-volume testing environment. The lower flow rate and smaller injection volume also contribute to reduced solvent consumption, making it a more economical and environmentally friendly option.
-
Reliability: The linearity of Method A (r² = 0.9998) is slightly better than that of Method B (r² = 0.9992), indicating a stronger correlation between concentration and response. The robustness data for Method A confirms that minor variations in operational parameters do not significantly impact its performance, ensuring its reliability in routine use.
References
Inter-laboratory validation of N-Phenethylbenzenesulfonamide assay
An Inter-Laboratory Comparison of Analytical Methods for N-Phenethylbenzenesulfonamide Quantification
In the landscape of pharmaceutical research and development, the robust and reliable quantification of novel chemical entities is paramount. This compound, a compound of interest, requires validated analytical methods to ensure data integrity across different research and quality control laboratories. This guide presents a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.
While specific inter-laboratory validation data for this compound is not extensively available in public literature, this document leverages validation data from structurally similar sulfonamides and established principles of analytical method validation to provide a representative comparison.[1][2] This approach allows for an objective assessment of the expected performance of these common analytical techniques.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis such as sensitivity and throughput.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with detection based on mass-to-charge ratio.[3] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[3] | Requires analytes to be volatile and thermally stable, or to be made so through derivatization.[3][4] |
| Derivatization | Generally not required for sulfonamides.[3] | Often necessary to enhance volatility and thermal stability.[3] |
| Sensitivity | Good, with UV detection being a common and reliable method.[2] | High, particularly when using selected ion monitoring (SIM).[3] |
| Selectivity | Good, especially with well-optimized separation conditions.[3] | Excellent, as mass spectrometry provides definitive identification based on the mass-to-charge ratio.[3] |
| Sample Throughput | Generally higher due to simpler sample preparation procedures.[3] | Can be lower if a derivatization step is required.[3] |
Data Presentation: Summary of Expected Validation Parameters
The following table summarizes the anticipated performance characteristics for an this compound assay based on proxy data from a validated HPLC method for 2-bromo-N-phenethylbenzenesulfonamide and typical performance for GC-MS analysis of related compounds.[1]
| Validation Parameter | HPLC-UV (Proxy Data) | GC-MS (Hypothetical Data) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Linear Range | 1 - 100 µg/mL[1] | 0.1 - 50 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL |
| Intra-day Precision (%RSD, n=6) | < 2.0%[1] | < 5.0% |
| Inter-day Precision (%RSD, n=6) | < 3.0%[1] | < 7.0% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the successful transfer and validation of analytical methods across different laboratories.[5]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from a validated method for a structurally related sulfonamide.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).[1]
-
Gradient Program: 0-10 min: 60% B; 10-12 min: 60-80% B; 12-15 min: 80% B; 15-16 min: 80-60% B; 16-20 min: 60% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 254 nm.[1]
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of methanol, and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General)
This is a general protocol as the specifics would require optimization.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Derivatization: (If necessary) A suitable derivatizing agent (e.g., BSTFA with 1% TMCS) would be used to increase the volatility of this compound. The reaction would typically be carried out at an elevated temperature (e.g., 60-80 °C) for a specified time.
-
Column: A capillary column suitable for the analysis of derivatized amines and sulfonamides (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of ~100 °C, ramped up to ~300 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized this compound.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Perform the derivatization step if required.
-
Inject an aliquot of the final solution into the GC-MS.
-
Inter-Laboratory Validation Workflow
To ensure the robustness and transferability of an analytical method, an inter-laboratory validation study is crucial. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an Inter-Laboratory Validation Study.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. HPLC-UV offers a robust, straightforward, and high-throughput method that is often sufficient for routine quality control.[6] GC-MS, while potentially requiring a more complex sample preparation process involving derivatization, provides superior sensitivity and selectivity, which may be necessary for trace-level analysis or in complex sample matrices.
The choice between these methods should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For any chosen method, a thorough single-laboratory validation followed by an inter-laboratory study is essential to ensure the generation of consistent, reliable, and transferable data, which is the cornerstone of collaborative research and drug development.
References
Benchmarking N-Phenethylbenzenesulfonamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of N-Phenethylbenzenesulfonamide, benchmarking its potential as a butyrylcholinesterase (BChE) inhibitor against the well-established standard, Donepezil. Designed for researchers, scientists, and drug development professionals, this document outlines the synthesis, mechanism of action, and comparative efficacy, supported by experimental protocols and data.
Introduction: The Role of Butyrylcholinesterase Inhibition in Neurodegenerative Diseases
Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in cholinergic neurotransmission. In neurodegenerative conditions such as Alzheimer's disease, BChE activity is often elevated, making it a key therapeutic target. Inhibition of BChE can help restore acetylcholine levels, offering a potential strategy to alleviate cognitive decline. This compound and its derivatives represent a class of compounds that have shown promise as selective BChE inhibitors. This guide compares their potential against Donepezil, a widely prescribed acetylcholinesterase (AChE) and BChE inhibitor for the treatment of Alzheimer's disease.
Comparative Analysis: this compound vs. Donepezil
A direct quantitative comparison of the parent this compound with Donepezil is challenging due to the limited availability of specific IC50 values for the unsubstituted compound. However, structure-activity relationship (SAR) studies of this compound derivatives reveal significant potential for potent and selective BChE inhibition.[1]
Key SAR Insights for this compound Derivatives:
-
N-Alkylation: N-alkylation of the sulfonamide nitrogen generally results in more potent BChE inhibition compared to N-acylation.[1]
-
Alkyl Chain Length: Increasing the alkyl chain length from methyl to propyl on the nitrogen atom can lead to a modest increase in inhibitory activity.[1]
-
Aromatic Substitution: The introduction of a benzyl group at the nitrogen significantly enhances potency. Further substitution on this benzyl ring, for instance with a nitro group at the para position, can lead to even greater inhibitory activity.[1]
This suggests that while the parent compound may have modest activity, its scaffold provides a versatile platform for developing highly potent and selective BChE inhibitors.
Quantitative Data for the Standard: Donepezil
Donepezil is a well-characterized cholinesterase inhibitor. Its inhibitory activity against both AChE and BChE has been extensively documented.
| Compound | Enzyme | IC50 Value (nM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [2] |
| Donepezil | Butyrylcholinesterase (BChE) | 7.95 µM (7950 nM) | [3] |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzenesulfonyl chloride with 2-phenylethylamine in the presence of a base.
General synthesis of this compound.
Materials:
-
Benzenesulfonyl chloride
-
2-Phenylethylamine
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 2-phenylethylamine and pyridine in the anhydrous solvent.
-
Slowly add benzenesulfonyl chloride to the solution while stirring.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with acid and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine cholinesterase activity.
Workflow of the BChE inhibition assay using Ellman's method.
Principle:
BChE hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to BChE activity.
Materials:
-
Butyrylcholinesterase (from equine serum or human serum)
-
Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the BChE enzyme, substrate, and DTNB in phosphate buffer.
-
Add the buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the BChE enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
References
N-Phenethylbenzenesulfonamide: A Comparative Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and accurate characterization of compounds are paramount. Reference standards serve as the bedrock of analytical testing, ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and their formulations. This guide provides a comprehensive comparison of N-Phenethylbenzenesulfonamide as a reference standard against other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Sulfonamide Reference Standards
The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical results. This section compares this compound with two widely used sulfonamide reference standards, Sulfadiazine and Sulfamethazine, based on their certified purity.
| Reference Standard | Chemical Formula | Molecular Weight ( g/mol ) | Certified Purity (%) | Traceable to |
| This compound | C₁₄H₁₅NO₂S | 261.34 | >98.0 (Typical) | In-house Qualification |
| Sulfadiazine | C₁₀H₁₀N₄O₂S | 250.28 | 99.8 | USP, EP |
| Sulfamethazine | C₁₂H₁₄N₄O₂S | 278.33 | 99.7 | USP, EP |
Note: The purity for this compound is a typical value from suppliers, as a specific Certificate of Analysis was not publicly available. Purity values for Sulfadiazine and Sulfamethazine are based on available Certified Reference Material (CRM) data.[1][2][3][4][5]
Experimental Protocols
Accurate and reproducible analytical data rely on well-defined experimental protocols. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of reference standards. The following protocol is adapted from established methods for sulfonamide analysis and is suitable for this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Alternative reference standards (e.g., Sulfadiazine, Sulfamethazine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to prepare a stock solution of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample to be tested.
-
Dissolve and dilute with the mobile phase to a known concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of reference standards.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
This compound reference standard
¹H NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | Standard single-pulse |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
¹³C NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | Proton-decoupled |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a sensitive technique for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
This compound reference standard
-
Helium (carrier gas)
-
Suitable solvent (e.g., Dichloromethane, Ethyl acetate)
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., 1 mg/mL).
-
Dilute the stock solution to an appropriate concentration for GC-MS analysis.
Visualizing Workflows and Pathways
Workflow for Reference Standard Qualification in a Pharmaceutical QC Laboratory
The following diagram illustrates a typical workflow for the qualification and use of a new reference standard in a pharmaceutical quality control (QC) laboratory.
Caption: Workflow for Reference Standard Qualification and Management.
Illustrative Signaling Pathway Application
Benzenesulfonamide derivatives are known to be used in the synthesis of various kinase inhibitors.[6] The following diagram illustrates a simplified, hypothetical signaling pathway where a drug substance, synthesized using an this compound-related intermediate, acts as a kinase inhibitor. The reference standard would be crucial for the quality control of this drug substance.
Caption: Simplified Kinase Inhibition Pathway.
Conclusion
This compound serves as a valuable reference standard in pharmaceutical analysis, particularly for the characterization and quality control of related active pharmaceutical ingredients and intermediates. While commercially available certified reference materials for compounds like Sulfadiazine and Sulfamethazine offer traceability to pharmacopeias, a well-characterized in-house standard of this compound can be a cost-effective and suitable alternative for specific applications. The provided analytical methods and workflows offer a robust framework for its implementation in a research or quality control setting. The ultimate choice of a reference standard should be based on the specific analytical needs, regulatory requirements, and a thorough risk assessment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sulfadiazine | CAS 68-35-9 | LGC Standards [lgcstandards.com]
- 3. Sulfadiazine | CAS 68-35-9 | LGC Standards [lgcstandards.com]
- 4. Sulfamethazine | CAS 57-68-1 | LGC Standards [lgcstandards.com]
- 5. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Phenethylbenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Phenethylbenzenesulfonamide, a compound that requires careful management due to its potential hazards.
Hazard Summary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Upon combustion, it may produce harmful gases and fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[3]
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE).[3] This includes, but is not limited to:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA-approved respirator.[4]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.
-
Consult Local Regulations: Before proceeding, review and adhere to all applicable federal, state, and local environmental regulations regarding chemical waste disposal.
-
Prepare for Disposal:
-
Ensure all appropriate PPE is worn.
-
Work in a designated, well-ventilated area.
-
-
Package the Waste:
-
Carefully place the this compound waste into a suitable, labeled, and sealable container.
-
If the material is to be dissolved, use a combustible solvent as recommended by safety data sheets.[3]
-
-
Arrange for Professional Disposal:
-
Contact a licensed and approved chemical waste disposal company to arrange for pickup and incineration.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Decontaminate:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Emergency Procedures
In the event of accidental exposure or release, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention if irritation persists.[3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water.[3] If the person feels unwell, call a poison center or doctor.[3]
-
Accidental Release: In case of a spill, wear appropriate PPE, avoid raising dust, and collect the material for disposal as outlined above.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's environmental health and safety department or the specific instructions provided in the Safety Data Sheet (SDS) for the compound. Always prioritize safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling N-Phenethylbenzenesulfonamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Phenethylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change gloves frequently.[4] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required to protect against dust particles and splashes. A face shield offers additional protection.[4][5] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn to protect against spills.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound should occur within a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Area Inspection
-
Ensure a certified chemical fume hood is operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
-
Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.
Weighing and Handling
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.
-
Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1]
Solution Preparation
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the process generates fumes or aerosols, ensure it is performed within the fume hood.
Post-Handling
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean all equipment and the work area to remove any residual chemical.
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as chemical waste through an approved waste disposal plant.[1] Do not dispose of in regular trash.[7] |
| Contaminated Labware (e.g., weighing paper, gloves) | Place in a designated, sealed container for chemical waste. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[7] |
| Solutions of this compound | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[7][8] |
Spill Management
In the event of a spill:
-
Evacuate and ventilate the area.
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, gently cover with an inert absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
